Amredobresib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1610044-98-8 |
|---|---|
Molecular Formula |
C26H29N9 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |
InChI Key |
JLUUVUUYIXBDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
Amredobresib (BI 894999): A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amredobresib (BI 894999) is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In the context of Acute Myeloid Leukemia (AML), this compound has demonstrated significant preclinical activity by disrupting key transcriptional programs essential for leukemic cell proliferation and survival. Its primary mechanism of action involves the competitive inhibition of BRD4 bromodomains from binding to acetylated histones, leading to the downregulation of critical oncogenes, most notably MYC. This guide provides a comprehensive technical overview of the mechanism of action of this compound in AML, detailing its molecular interactions, cellular effects, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to BET Inhibition in AML
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. At the molecular level, AML is driven by a variety of genetic and epigenetic alterations that converge on pathways controlling cell proliferation, differentiation, and survival. Epigenetic regulators, which control gene expression without altering the DNA sequence itself, have emerged as critical therapeutic targets.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. BRD4, in particular, plays a pivotal role in the transcription of key oncogenes and cell cycle regulators by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers.[2] In many AML subtypes, there is a dependency on BRD4 for the sustained expression of oncogenes like MYC, which are critical for leukemic cell growth.[1][3]
This compound is a novel BET inhibitor that has shown promise in preclinical AML models.[4] By preventing the interaction between BRD4 and acetylated chromatin, this compound effectively disrupts the transcriptional program that drives AML, leading to cell cycle arrest and apoptosis.[4]
Molecular Mechanism of Action
This compound functions as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins, with a high affinity for BRD4.[5] This targeted inhibition prevents the tethering of BRD4 to acetylated histones at enhancers and promoters of key target genes.
The primary consequence of this action is the suppression of super-enhancer-mediated transcription of oncogenes that are crucial for AML pathogenesis.[4] One of the most critical downstream targets of BRD4 in AML is the MYC oncogene.[4] By displacing BRD4 from the MYC promoter and its associated super-enhancers, this compound leads to a rapid downregulation of MYC transcription and protein expression. This, in turn, results in the inhibition of leukemic cell proliferation and the induction of apoptosis.[4]
Furthermore, this compound treatment leads to the upregulation of HEXIM1, a negative regulator of P-TEFb.[4] The induction of HEXIM1 serves as a robust pharmacodynamic biomarker of BET inhibitor activity in both preclinical models and clinical settings.[4]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in an AML cell.
References
- 1. news-medical.net [news-medical.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Amredobresib: A Technical Guide to its Function in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amredobresib (BI 894999) is a potent, orally bioavailable small molecule that functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] In the landscape of epigenetic drug discovery, this compound has emerged as a significant tool for investigating the therapeutic potential of targeting chromatin readers. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself, play a crucial role in cellular differentiation, proliferation, and disease.[2] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is pivotal in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation.[3] This technical guide provides an in-depth overview of the function of this compound in epigenetics, its mechanism of action, and detailed methodologies for its characterization.
Mechanism of Action
This compound exerts its effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones.[4] This disruption of the BET protein-acetylated chromatin interface leads to the displacement of BET proteins from chromatin, consequently downregulating the expression of key oncogenes and pro-inflammatory genes. A primary target of BET inhibitors is the transcriptional regulation of the MYC oncogene, which is a critical driver of cell proliferation and is often overexpressed in various cancers.[1]
The mechanism extends to the regulation of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b).[5] BRD4, a key member of the BET family, plays a crucial role in releasing P-TEFb from its inactive state, where it is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1.[5][6] By inhibiting BRD4, this compound prevents the recruitment and activation of P-TEFb at gene promoters. This leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2, a critical step for the transition from transcriptional pausing to productive elongation.[5] Consequently, the expression of genes regulated by this mechanism, including many oncogenes, is suppressed. Interestingly, inhibition of BET proteins has been shown to induce the expression of HEXIM1, creating a negative feedback loop that further sequesters P-TEFb and inhibits transcription.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | BRD4-BD1 | BRD4-BD2 | Reference |
| IC50 (nM) | 5 | 41 | [4] |
| Table 1: In Vitro Binding Affinity of this compound to BRD4 Bromodomains. |
| Cell Line | Cancer Type | Reported Effect | Concentration Range | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | G1 cell cycle arrest | 3.3-30 nM | [8] |
| Ty-82 | NUT Carcinoma | Rapid detachment of BRD4-NUT from chromatin | 10-30 nM | [8] |
| Table 2: In Vitro Cellular Activity of this compound. |
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft (MV-4-11 cells) | Acute Myeloid Leukemia (AML) | 2-4 mg/kg, p.o., daily | Tumor growth inhibition and prolonged survival | [8] |
| Mouse Xenograft | NUT Carcinoma | 2 mg/kg, p.o., once daily | Tumor growth inhibition | [8] |
| Table 3: In Vivo Efficacy of this compound. |
Experimental Protocols
Bromodomain Binding Assay (AlphaLISA)
This protocol describes a competitive binding assay to determine the IC50 of this compound for BRD4 bromodomains.
Materials:
-
Recombinant His-tagged BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)
-
AlphaLISA Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound, His-tagged BRD4 protein, and biotinylated histone H4 peptide.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add AlphaLISA Nickel Chelate Acceptor beads (to bind the His-tagged BRD4) and incubate in the dark.
-
Add AlphaScreen Streptavidin Donor beads (to bind the biotinylated histone peptide) and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the BRD4-histone interaction.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that inhibits 50% of the binding between BRD4 and the acetylated histone peptide.
Cell-Based Assays
Cell Culture:
-
MV-4-11 (AML) cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
NUT carcinoma cell lines (e.g., Ty-82) are cultured in appropriate media as recommended by the source.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader and calculate the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis:
-
Treat cells with this compound at various concentrations for a defined duration (e.g., 24-72 hours).
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine the effect of this compound on cell cycle progression.
In Vivo Xenograft Studies
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used.
-
For AML models, human MV-4-11 cells are injected intravenously.
-
For NUT carcinoma models, tumor cells are implanted subcutaneously.
Treatment and Monitoring:
-
Once tumors are established or leukemic burden is detectable, randomize animals into treatment and control groups.
-
Administer this compound orally at the specified dose and schedule.
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for disseminated disease).
-
Monitor animal health and body weight regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tissues for further analysis (e.g., pharmacodynamic marker analysis).
Signaling Pathway
The core signaling pathway affected by this compound is the BET protein-mediated transcriptional activation cascade. The following diagram illustrates the key components and interactions.
Conclusion
This compound is a valuable chemical probe and potential therapeutic agent for diseases driven by epigenetic dysregulation. Its potent and selective inhibition of the BET family of proteins provides a powerful means to modulate gene expression, particularly of oncogenes like MYC. The detailed methodologies provided in this guide offer a framework for the preclinical evaluation of this compound and similar BET inhibitors. A thorough understanding of its mechanism of action and the downstream signaling consequences is essential for its effective application in research and drug development. Further investigation into the full spectrum of its cellular effects and potential combination therapies will continue to define its role in the evolving field of epigenetic medicine.
References
- 1. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 4. P-TEFb - Wikipedia [en.wikipedia.org]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEXIM1 induction is mechanistically involved in mediating anti-AML activity of BET protein bromodomain antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Amredobresib (ABBV-744): A Technical Guide to Its Interaction with BRD2, BRD3, and BRD4 Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amredobresib, also known as ABBV-744, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding affinity for the target proteins BRD2, BRD3, and BRD4, detailed experimental protocols for assessing its activity, and a summary of its downstream effects on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound for therapeutic applications, particularly in oncology.
BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, leading to the expression of target genes. Dysregulation of BET protein activity is a hallmark of various diseases, including cancer, where it often drives the expression of key oncogenes such as c-MYC.
This compound is distinguished by its preferential binding to the second bromodomain (BD2) of the BET proteins, a feature that may contribute to its specific pharmacological profile and tolerability.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. By occupying the acetyl-lysine binding pocket of the bromodomains, this compound prevents the tethering of BET proteins to chromatin. This displacement disrupts the formation of essential transcriptional complexes, leading to the downregulation of genes critical for cancer cell proliferation, survival, and growth. A primary target of this inhibition is the proto-oncogene c-MYC, a key driver in many human cancers.
Quantitative Data: Binding Affinity and Inhibitory Concentration
The inhibitory activity of this compound against the bromodomains of BRD2, BRD3, and BRD4 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound (ABBV-744).
| Target Protein | Bromodomain | Assay Type | IC50 (nM) | Reference |
| BRD4 | BD1 | TR-FRET | 5 | [1][2] |
| BD2 | TR-FRET | 41 | [1][2] | |
| BRD2 | BD2 | Biochemical | 8 | [3] |
| BRD3 | BD2 | Biochemical | 13 | [3] |
| BRD4 | BD2 | Biochemical | 4 | [3] |
| Target Proteins | Assay Type | IC50 Range (nM) | Reference |
| BRD2, BRD3, BRD4, BRDT | Biochemical | 4 - 18 | [4] |
Signaling Pathways
The inhibition of BRD2, BRD3, and BRD4 by this compound leads to the disruption of key signaling pathways integral to cancer cell pathogenesis. The primary mechanism involves the suppression of transcriptional elongation of oncogenes.
Caption: this compound inhibits BRD4 binding to histones, disrupting oncogene transcription.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol is a representative method for determining the IC50 of this compound for BRD4 bromodomains.
Objective: To measure the in vitro potency of this compound in inhibiting the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4-BD1 or BRD4-BD2 protein
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
LanthaScreen™ Tb-anti-GST Antibody (Donor)
-
Fluorescein-Streptavidin (Acceptor)
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound solutions in TR-FRET Dilution Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
-
Reagent Preparation:
-
Dilute the GST-BRD4-BD1/BD2 protein, biotinylated histone peptide, Tb-anti-GST antibody, and Fluorescein-Streptavidin to their optimized working concentrations in TR-FRET Dilution Buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the diluted GST-BRD4-BD1/BD2 protein to each well.
-
Add 5 µL of a pre-mixed solution of the biotinylated histone peptide and Fluorescein-Streptavidin to each well.
-
Add 5 µL of the Tb-anti-GST antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a control with no BRD4 protein (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a c-MYC-driven hematological malignancy cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Preclinical Evaluation Workflow
The preclinical development of a BET inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety profile before clinical trials.
Caption: A typical preclinical workflow for developing a BET inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the BET family of proteins, with a distinct preference for the BD2 domain. Its mechanism of action, centered on the disruption of oncogenic transcription programs, provides a strong rationale for its development as an anticancer agent. The quantitative data and experimental protocols presented in this guide offer a technical foundation for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors. The continued exploration of the downstream signaling consequences and the application of robust preclinical evaluation workflows will be critical in translating the promise of BET inhibition into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Imaging in Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Amredobresib's Selectivity for BET Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amredobresib (BI 894999) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammation.
This compound acts as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones.[2] This disruption of chromatin binding leads to the suppression of target gene expression, including key oncogenes like c-MYC, ultimately inhibiting tumor cell growth.[3] This technical guide provides an in-depth overview of the selectivity profile of this compound for BET bromodomains, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound has been quantified against various BET bromodomains using biochemical assays. The following tables summarize the available data, showcasing the potency and selectivity of the compound.
Table 1: Inhibitory Potency (IC50) of this compound against BET Bromodomains
| Target | IC50 (nM) |
| BRD4-BD1 | 5 ± 3[1] |
| BRD4-BD2 | 41 ± 30[1] |
| BRD2-BD1 | 33 ± 12[1] |
IC50 values were determined by a competitive displacement AlphaLISA® bead-based proximity assay using a tetra-acetylated histone H4 peptide.
Table 2: Dissociation Constants (Kd) of this compound for BET Family Proteins
| Target | Kd (nM) |
| BRD2 | 0.49 - 1.6 |
| BRD3 | 0.49 - 1.6 |
| BRD4 | 0.49 - 1.6 |
| BRDT | 0.49 - 1.6 |
Kd values were determined by a BROMOscan® ligand-binding site-directed competition assay.
This compound demonstrates high selectivity for the BET family of bromodomains. In a screening against a panel of 24 other bromodomains, this compound was found to be highly selective for BRD2, BRD3, BRD4, and BRDT, with at least a 200-fold selectivity versus the first bromodomain of BRD4 (BRD4-BD1).
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of BET bromodomains to acetylated histones. This disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from transcriptional initiation to productive elongation. The following diagram illustrates this mechanism.
Caption: Mechanism of BET Inhibition by this compound.
Experimental Protocols
The selectivity of this compound for BET bromodomains has been primarily determined using two key experimental methodologies: AlphaLISA® and BROMOscan®.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay measures the competitive displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
Materials:
-
GST-tagged BET bromodomain protein (e.g., BRD4-BD1, BRD4-BD2, BRD2-BD1)
-
Biotinylated tetra-acetylated histone H4 peptide (Ac-H4K5/8/12/16)
-
This compound (or other test compounds)
-
AlphaLISA® Glutathione (GSH) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide.
-
Compound Addition: Add the serially diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Bead Addition: Add a mixture of AlphaLISA® GSH Acceptor beads and Streptavidin-coated Donor beads to each well.
-
Second Incubation: Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes) to allow for bead-protein interaction.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads if they are in proximity due to the protein-peptide interaction, resulting in a chemiluminescent signal at 615 nm.
-
Data Analysis: The signal intensity is inversely proportional to the binding of this compound. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: AlphaLISA Experimental Workflow.
BROMOscan®
This is a proprietary, competitive binding assay platform that quantifies the ability of a test compound to displace a ligand from a DNA-tagged bromodomain.
Principle:
-
A library of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with an immobilized ligand.
-
The test compound (this compound) is added, and its ability to compete with the immobilized ligand for binding to the bromodomain is measured.
-
The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.
-
A decrease in the amount of bound bromodomain indicates that the test compound has displaced the immobilized ligand.
-
By testing a range of compound concentrations, a dissociation constant (Kd) can be determined.
This method allows for the high-throughput screening of compounds against a large panel of bromodomains to determine their selectivity profile.
Conclusion
This compound is a potent and highly selective inhibitor of the BET family of bromodomains. Quantitative binding assays demonstrate its low nanomolar affinity for BRD2, BRD3, BRD4, and BRDT, with a significant selectivity margin over other bromodomain families. The primary mechanism of action involves the competitive displacement of acetylated histones from the bromodomains, leading to the suppression of oncogenic gene transcription. The detailed experimental protocols for AlphaLISA® and the principles of BROMOscan® provide a framework for researchers to further investigate the binding characteristics of this compound and other BET inhibitors. This in-depth understanding of its selectivity profile is crucial for its continued development and application in therapeutic settings.
References
Amredobresib's Impact on MYC Oncogene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their aberrant expression is a hallmark of a wide range of human cancers, making them a critical target for therapeutic intervention. However, the direct inhibition of MYC has proven to be a formidable challenge. An alternative and promising strategy is to target the epigenetic machinery that regulates MYC expression. Amredobresib (BI-894999), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a key investigational agent in this area. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on MYC oncogene expression, and detailed experimental protocols for researchers.
Core Mechanism of Action: Targeting the BET-MYC Axis
This compound functions by competitively binding to the bromodomains of BET proteins, primarily BRD4.[1][2][3] BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of target genes.[1][2]
The MYC oncogene is a quintessential example of a gene regulated by a super-enhancer, a large cluster of enhancers that drive high-level transcription of key oncogenes.[1] BRD4 plays a pivotal role in maintaining the transcriptional activity of the MYC super-enhancer. By occupying the bromodomains of BRD4, this compound displaces it from chromatin, leading to the disruption of the MYC transcriptional program. This results in a subsequent decrease in both MYC mRNA and protein levels, ultimately leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[1][4]
Quantitative Effects on MYC Expression and Cellular Activity
This compound has demonstrated potent activity against various cancer cell lines, particularly those with a dependency on MYC. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on MYC expression.
| Parameter | Value | Cell Line/System | Reference |
| BRD4-BD1 IC50 | 5 ± 3 nM | Biochemical Assay | [1][3][5] |
| BRD4-BD2 IC50 | 41 ± 30 nM | Biochemical Assay | [1][3][5] |
| Cellular Potency (EC50) | < 100 nM | In a panel of 48 hematological cancer cell lines | [1] |
| MYC mRNA Reduction | Dose-dependent decrease | AML cell lines | [1] |
| MYC Protein Reduction | Variable downregulation | AML cell lines | [6] |
| In Vivo Efficacy (MV-4-11B AML Xenograft Model) | |
| Dose | 2 mg/kg/day (p.o.) |
| Tumor Growth Inhibition | 96% |
| Survival Prolongation | 29.5 days |
| Dose | 4 mg/kg/day (p.o.) |
| Tumor Growth Inhibition | 99% |
| Survival Prolongation | 52 days |
| Reference | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in suppressing MYC expression.
Caption: Workflow for assessing this compound's effect on MYC.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on MYC expression, based on methodologies described in the literature.[1]
Cell Culture and this compound Treatment
-
Cell Lines: Acute Myeloid Leukemia (AML) cell lines such as MV-4-11 or other relevant cancer cell lines with known MYC dependency.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at a desired density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for different time points (e.g., 4, 8, 24 hours) to assess dose- and time-dependent effects.
Quantitative Real-Time PCR (qPCR) for MYC mRNA Expression
-
RNA Isolation: Following treatment, harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system.
-
Primers for human MYC:
-
Forward: 5'-CTTCTGCTGGAGGAGGAACAA-3'
-
Reverse: 5'-GAGGTCGTAGTCGAGGTCATAGT-3'
-
-
Housekeeping Gene Primers (for normalization), e.g., GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Western Blotting for MYC Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of approximately 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the enrichment of the MYC promoter/super-enhancer region in the immunoprecipitated DNA by qPCR using specific primers flanking the BRD4 binding sites.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of the MYC oncogene. Its potent and selective inhibition of BET proteins, particularly BRD4, leads to the suppression of MYC transcription and subsequent anti-proliferative effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader class of BET inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in treating MYC-driven malignancies.[5][7]
References
- 1. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]
Unraveling the Pharmacodynamics of Amredobresib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amredobresib (BI 894999) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, target engagement, and impact on cellular signaling pathways. The information is presented to support further research and drug development efforts in oncology and other relevant fields.
Mechanism of Action: Competitive Inhibition of BET Bromodomains
This compound functions as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3] By occupying the acetyl-lysine binding pocket, this compound prevents the interaction between BET proteins and acetylated histones.[2][3] This disruption of a critical protein-protein interaction is the cornerstone of its therapeutic potential.
The binding of BET proteins to acetylated chromatin is a key step in the recruitment of transcriptional machinery to gene promoters and enhancers, leading to the expression of target genes. By inhibiting this interaction, this compound effectively suppresses the transcription of a host of genes, including critical oncogenes like MYC, that are involved in cell proliferation, survival, and differentiation.[3][4]
The primary mechanism of action can be visualized as follows:
Figure 1: Mechanism of this compound in inhibiting BET protein-mediated gene transcription.
Target Engagement and Potency
This compound demonstrates high-potency inhibition of the two bromodomains of BRD4, with a preferential affinity for the first bromodomain (BD1). This selective inhibition has been quantified through various in vitro assays.
Quantitative Data on Target Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4-BD1 | AlphaLISA | 5 | [1][2] |
| BRD4-BD2 | AlphaLISA | 41 | [1][2] |
| BRD2-BD1 | AlphaLISA | 33 ± 12 | [5] |
Table 1: In Vitro Inhibitory Potency of this compound
The data clearly indicates that this compound is a potent inhibitor of BRD4, with a several-fold higher selectivity for BD1 over BD2.
Cellular and In Vivo Pharmacodynamics
The engagement of BET bromodomains by this compound translates into significant downstream effects on cancer cells, including cell cycle arrest and anti-proliferative activity. These effects have been observed in various cancer cell lines and in vivo models.
In Vitro Cellular Effects
In preclinical studies, this compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines.
| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |
| MV-4-11B | Acute Myeloid Leukemia (AML) | G1 cell cycle arrest | 3.3-30 nM | 24-72 h | [1] |
| Ty-82 | NUT Carcinoma | Rapid detachment of BRD4-NUT from chromatin | 10-30 nM | 30 min | [1] |
| Various | AML, ALL, MM, DLBCL, TCL | Proliferation Inhibition (GI50 < 100 nM) | Single-digit nM range for most | Not Specified | [5] |
| NUT Carcinoma | NUT Carcinoma | Proliferation Inhibition (GI50: 0.9-2.6 nM) | Single-digit nM range | Not Specified | [5] |
Table 2: In Vitro Cellular Activity of this compound
In Vivo Efficacy
This compound has shown significant anti-tumor activity and survival benefit in preclinical cancer models.
| Model | Cancer Type | Dose & Schedule | Key Findings | Reference |
| Mouse Xenograft (Ty-82) | NUT Carcinoma | 2 mg/kg, p.o., once daily | 96% tumor growth inhibition, 29.5 days survival prolongation | [1] |
| Mouse Xenograft (MV-4-11B) | Acute Myeloid Leukemia (AML) | 2-4 mg/kg, p.o., daily | 99% tumor growth inhibition, 52 days survival prolongation (at 4 mg/kg) | [1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Signaling Pathways Modulated by this compound
The primary consequence of BET inhibition by this compound is the downregulation of key oncogenic and pro-survival signaling pathways. The most well-documented of these is the suppression of the MYC oncogene, a master regulator of cell proliferation and metabolism.
Figure 2: Key signaling pathway modulated by this compound.
Beyond MYC, BET inhibitors are known to impact other critical pathways, including those regulated by NF-κB and those involved in inflammatory responses.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are outlines of key assays used to characterize this compound.
AlphaLISA® Proximity Assay for Bromodomain Binding Inhibition
This assay is used to determine the IC50 values of this compound against BET bromodomains.
Figure 3: Experimental workflow for the AlphaLISA bromodomain binding assay.
Methodology:
-
A competitive displacement assay is established using a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, 16) and a specific human bromodomain protein.[5]
-
The interaction between the histone peptide and the bromodomain is detected using AlphaLISA® bead-based proximity technology.[5]
-
This compound is added in a dose-response manner to compete with the histone peptide for binding to the bromodomain.
-
The reduction in the AlphaLISA® signal is measured, and the IC50 value is calculated as the concentration of this compound required to inhibit 50% of the binding.
Cell Proliferation Assay
These assays determine the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added at a range of concentrations.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells are implanted subcutaneously or intravenously into immunodeficient mice.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly, and animal survival is monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., protein levels of MYC or HEXIM1).
Conclusion
This compound is a potent and selective BET inhibitor with a well-defined mechanism of action. Its ability to disrupt the interaction between BET proteins and acetylated chromatin leads to the suppression of key oncogenic signaling pathways, resulting in significant anti-proliferative and anti-tumor effects in preclinical models of various cancers, particularly acute myeloid leukemia and NUT carcinoma. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and other BET inhibitors. Future investigations may focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome potential resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. BET bromodomain inhibitor birabresib in mantle cell lymphoma: in vivo activity and identification of novel combinations to overcome adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amredobresib (BI 894999) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amredobresib (BI 894999) is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific genomic locations, including super-enhancers that drive the expression of key oncogenes such as MYC.[2][3] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription.[3] This mechanism underlies its anti-proliferative activity in various cancer models. Preclinical studies have demonstrated the efficacy of this compound in mouse xenograft models of hematological malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and NUT carcinoma.[4]
These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in mouse xenograft studies, intended to guide researchers in designing and executing their own preclinical experiments.
Data Presentation: this compound Dosage in Mouse Xenograft Models
The following table summarizes the quantitative data on this compound dosage and efficacy in various mouse xenograft models based on available preclinical data.
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Key Outcomes |
| Acute Myeloid Leukemia (AML) | MV-4-11 | CIEA-NOG | Oral (p.o.) | 2 mg/kg | Daily | 96% Tumor Growth Inhibition (TGI), 29.5 days survival prolongation |
| Acute Myeloid Leukemia (AML) | MV-4-11 | CIEA-NOG | Oral (p.o.) | 4 mg/kg | Daily | 99% Tumor Growth Inhibition (TGI), 52 days survival prolongation |
| NUT Carcinoma | Ty-82 | N/A | Oral (p.o.) | 2 mg/kg | Once daily | Tumor growth inhibition |
Signaling Pathways
BET Inhibition Signaling Pathway
This compound functions by disrupting the interaction between BET proteins and acetylated histones, which is a critical step for the transcription of various oncogenes. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of Action of this compound as a BET Inhibitor.
YAP/TEAD Signaling Pathway
The Hippo-YAP/TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. While a direct link between this compound and the YAP/TEAD pathway is not firmly established, understanding this pathway is relevant for many cancer types.
Caption: Simplified overview of the Hippo-YAP/TEAD signaling pathway in cancer.
Experimental Protocols
Protocol 1: Subcutaneous AML Xenograft Model (MV-4-11)
This protocol outlines the establishment of a subcutaneous xenograft model using the MV-4-11 human AML cell line.
Materials:
-
MV-4-11 cells
-
Immunocompromised mice (e.g., female SCID or NOD/SCID, 6-8 weeks old)[1][5]
-
Matrigel
-
Sterile PBS
-
This compound (BI 894999)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
-
Calipers
-
Syringes and needles for injection and oral gavage
Procedure:
-
Cell Preparation: Culture MV-4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[1]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: V = (length x width²)/2.[1]
-
Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Administration:
-
Treatment Group: Prepare this compound in the chosen vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 20 g mouse, prepare a solution where 0.1 mL contains 0.04 mg of this compound). Administer the drug orally via gavage daily.
-
Control Group: Administer an equivalent volume of the vehicle alone via oral gavage daily.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight twice weekly. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of excessive morbidity.[1]
Protocol 2: NUT Carcinoma Xenograft Model
This protocol provides a general framework for establishing a NUT carcinoma xenograft model.
Materials:
-
NUT carcinoma cells (e.g., Ty-82)
-
Immunocompromised mice (e.g., NOD-scid-GAMMA)[6]
-
Sterile PBS
-
This compound (BI 894999)
-
Vehicle for oral gavage
-
Calipers or bioluminescence imaging system if using luciferase-expressing cells
Procedure:
-
Cell Preparation: Culture NUT carcinoma cells and prepare a single-cell suspension in sterile PBS.
-
Tumor Implantation: Inject the desired number of cells subcutaneously into the flank of the mice. The optimal cell number may need to be determined empirically for the specific cell line.
-
Tumor Monitoring: Monitor tumor growth using calipers or bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., palpable or reaching a certain bioluminescence signal), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle orally on a daily schedule.
-
Efficacy Evaluation: Monitor tumor growth and survival as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for a mouse xenograft study with this compound.
Caption: A typical experimental workflow for a mouse xenograft study.
Conclusion
This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models of AML and NUT carcinoma. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this BET inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results. Further research may explore the efficacy of this compound in combination with other anti-cancer agents and investigate its potential impact on other signaling pathways, such as the Hippo-YAP/TEAD pathway, in relevant cancer contexts.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of Amredobresib Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amredobresib (also known as BI894999) is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It acts as an acetyl-lysine mimic, preventing the binding of BET bromodomains, particularly BRD4, to acetylated histones on chromatin.[1][3][4] This inhibition disrupts key transcriptional programs involved in cell proliferation and survival. Specifically, this compound potently inhibits the first bromodomain of BRD4 (BRD4-BD1) with an IC50 of 5 nM and the second bromodomain (BRD4-BD2) with an IC50 of 41 nM.[1][3][4] Due to its mechanism of action, this compound is a valuable tool for research in oncology, particularly in acute myeloid leukemia (AML) and NUT carcinoma.[1][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
All key quantitative data for this compound are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 467.57 g/mol | [1][4] |
| CAS Number | 1610044-98-8 | [1][4] |
| Formula | C₂₆H₂₉N₉ | [1][4] |
| Solubility in DMSO | ~3 mg/mL (6.41 mM) | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Ethanol | Insoluble | [4] |
| IC₅₀ (BRD4-BD1) | 5 nM | [1][2][4] |
| IC₅₀ (BRD4-BD2) | 41 nM | [1][2][4] |
| Storage (Powder) | 3 years at -20°C | [3][4] |
| Storage (DMSO Stock) | 1 year at -80°C; 1 month at -20°C | [1][3][4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 5 mM stock solution of this compound in DMSO. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1][4]
Materials and Equipment
-
This compound powder (CAS: 1610044-98-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
This compound is a potent bioactive compound and should be handled with great caution.[2]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound in powder or solution form.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[3][4]
-
DMSO is a penetration enhancer; avoid direct skin contact as it can facilitate the absorption of other substances.
Step-by-Step Procedure
Calculation: To prepare a 5 mM stock solution, the required mass of this compound needs to be calculated.
-
Molecular Weight (MW): 467.57 g/mol
-
Desired Concentration (C): 5 mM = 0.005 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.005 mol/L x 0.001 L x 467.57 g/mol = 0.002338 g = 2.34 mg
Protocol Steps:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out 2.34 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][4]
-
Storage: Store the aliquots in a clearly labeled box at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.
Caption: Workflow for preparing a 5 mM this compound stock solution in DMSO.
This compound Mechanism of Action: BET Inhibition Pathway
This compound functions by competitively inhibiting the binding of BRD4, a key BET family protein, to acetylated histones. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is necessary for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target oncogenes like MYC.
Caption: this compound inhibits BRD4 binding to chromatin, blocking transcription.
References
Amredobresib Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amredobresib (BI 894999) is a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BRD4-BD1 and BRD4-BD2 bromodomains.[1] By preventing the interaction between BET proteins and acetylated histones, this compound disrupts chromatin remodeling and suppresses the expression of key oncogenes, such as MYC.[2] This mechanism of action has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and NUT carcinoma.[1] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies, summarizing key data and methodologies to guide researchers in their experimental design.
Quantitative Data Summary
Pharmacokinetic Parameters
This compound is orally bioavailable in both mice and rats, making it suitable for in vivo studies.[3] The following table summarizes the key pharmacokinetic parameters of this compound in these species.
| Parameter | Mouse | Rat |
| Clearance (% QH) | 71 | 28 |
| Mean Residence Time (IV) | 0.5 h | 5.4 h |
| Tmax (oral) | 0.5 h | 3 h |
| Cmax (oral) | 300 nM | 1,500 nM |
| Oral Bioavailability (F%) | 23% | 40% |
| Data sourced from Boehringer Ingelheim's opnMe platform.[3] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models.
| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| NUT Carcinoma | Xenograft | 2 mg/kg, oral, once daily | Significant tumor growth inhibition. | [1] |
| Acute Myeloid Leukemia (AML) | MV-4-11 xenograft | 2-4 mg/kg, oral, daily | Dose-dependent tumor growth inhibition and prolonged survival. | [1] |
Signaling Pathway
This compound functions by inhibiting the interaction between BET proteins (primarily BRD4) and acetylated histones on chromatin. This disrupts the transcriptional activation of target genes, including the oncogene MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.
Experimental Protocols
Formulation of this compound for Oral Gavage
A standard vehicle for oral administration of this compound in preclinical studies is not publicly available. However, a common practice for similar small molecules is to formulate them in a solution or suspension.
Materials:
-
This compound (BI 894999) powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile tubes for preparation and storage
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the this compound powder.
-
Add a small amount of the vehicle to the powder and vortex thoroughly to create a uniform paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension or solution.
-
If necessary, sonicate the mixture to aid in dissolution or to create a finer suspension.
-
Store the formulation at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though it is generally advisable to prepare fresh formulations for each experiment.
Animal Dosing and Monitoring Workflow
The following workflow outlines the key steps for an in vivo efficacy study using a mouse xenograft model.
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
Protocol for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)[4][5]
-
Syringe (1 mL)
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[8]
-
With the mouse in an upright position, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth.[7]
-
The mouse should swallow as the needle passes into the esophagus. If there is any resistance, do not force the needle; withdraw and attempt again.[4]
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound formulation.[4]
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
Tumor Growth Monitoring and Humane Endpoints
Monitoring:
-
Tumor dimensions (length and width) should be measured 2-3 times per week using calipers.[10]
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]
-
Animal body weight should be recorded at the same frequency as tumor measurements.[10]
Humane Endpoints:
Euthanasia should be considered if any of the following are observed:
-
Tumor volume exceeds a predetermined size (e.g., 2000 mm³ for mice).[11]
-
Significant weight loss (e.g., >15-20% of initial body weight).[10]
-
Tumor ulceration or necrosis.[9]
-
Impairment of mobility, eating, or drinking.[9]
-
Other signs of significant distress, such as labored breathing or lethargy.[9]
Toxicology and Safety Considerations
While a comprehensive public preclinical toxicology report for this compound is not available, some information can be inferred from its mechanism of action and clinical trial data.
-
On-Target Toxicities: As a BET inhibitor, this compound may have on-target toxicities in normal tissues. Studies with other BET inhibitors have shown potential effects on the gastrointestinal tract and hematopoietic system, including depletion of T lymphocytes and stem cells.[12][13]
-
Thrombocytopenia: In a Phase I clinical trial of this compound, thrombocytopenia (low platelet count) was a dose-limiting toxicity, which is a known class effect of BET inhibitors.[14][15]
-
General Safety Profile: The overall safety profile of this compound in clinical trials was reported to be consistent with that of other BET inhibitors.[16]
Researchers should carefully monitor for signs of toxicity, including changes in blood cell counts (if feasible), body weight, and overall animal well-being. Dose adjustments or discontinuation of treatment may be necessary if significant toxicity is observed.
Conclusion
This compound is a promising oral BET inhibitor with demonstrated preclinical anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and conducting in vivo studies to further evaluate its therapeutic potential. Careful attention to formulation, administration technique, and animal monitoring is crucial for obtaining reliable and reproducible results while ensuring animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase Ia dose-escalation trial with the BET protein inhibitor BI 894999 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]
Harnessing Synergistic Action: Application Notes and Protocols for the Combined Use of Amredobresib and CDK9 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Amredobresib (BI 894999), a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, with inhibitors of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic strategy in oncology.[1][2][3] This approach is rooted in the complementary mechanisms of action of these two agent classes, which synergistically target key pathways involved in cancer cell proliferation and survival. These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for investigating the combined effects of this compound and CDK9 inhibitors.
This compound, an orally active BET inhibitor, effectively blocks the binding of BRD4-BD1 and BRD4-BD2 bromodomains to acetylated histones, with IC50 values of 5 nM and 41 nM, respectively.[4][5] This action disrupts chromatin remodeling and suppresses the transcription of critical oncogenes, most notably MYC.[1][2] CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in the phosphorylation of RNA polymerase II, a key step in transcriptional elongation.[6] Inhibition of CDK9 leads to a global decrease in transcription, particularly affecting short-lived anti-apoptotic proteins like MCL-1.[6][7]
The combined inhibition of BET proteins and CDK9 has demonstrated strong synergistic anti-tumor effects in various preclinical cancer models, including acute myeloid leukemia (AML) and multiple myeloma.[1][2][6] This synergy is attributed to the dual blockade of oncogenic transcription, leading to a more profound and sustained suppression of cancer cell growth and induction of apoptosis.[1][2][6]
Data Presentation
The following tables summarize the in vitro efficacy of this compound and a representative CDK9 inhibitor, both as single agents and in combination, in acute myeloid leukemia (AML) cell lines. This data is based on the findings reported by Gerlach et al. (2018) and serves as a template for presenting quantitative synergy data.
Table 1: Single-Agent Anti-proliferative Activity (IC50)
| Cell Line | This compound (BI 894999) IC50 (nM) | CDK9 Inhibitor (e.g., LDC000067) IC50 (nM) |
| MV-4-11 | 3.3 | >1000 |
| MOLM-13 | 4.5 | >1000 |
| OCI-AML3 | 8.2 | >1000 |
Data is representative and based on findings from Gerlach et al., Oncogene, 2018. Specific values should be determined experimentally.
Table 2: Synergistic Anti-proliferative Activity (Combination Index)
| Cell Line | This compound (nM) | CDK9 Inhibitor (nM) | Combination Index (CI)* |
| MV-4-11 | 2.5 | 250 | < 1 (Synergistic) |
| MV-4-11 | 5 | 500 | < 1 (Synergistic) |
| MOLM-13 | 3 | 250 | < 1 (Synergistic) |
| MOLM-13 | 6 | 500 | < 1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway
The synergistic interaction between this compound and CDK9 inhibitors converges on the transcriptional machinery of cancer cells. The following diagram illustrates the targeted signaling pathway.
Caption: Signaling pathway targeted by this compound and CDK9 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a CDK9 inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a CDK9 inhibitor, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (BI 894999)
-
CDK9 Inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the CDK9 inhibitor in DMSO. Create a dilution series for each drug in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the CDK9 inhibitor, or the combination at desired concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of key downstream targets such as MYC and MCL-1.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the combination of this compound and a CDK9 inhibitor.
Caption: A typical workflow for in vitro evaluation of drug combinations.
References
- 1. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amredobresib (BI 894999) Treatment of AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Amredobresib (BI 894999), a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, for the treatment of Acute Myeloid Leukemia (AML) cell lines. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in your research.
Introduction
This compound, also known as BI 894999, is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription.[1] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and suppressing the expression of key oncogenes, most notably MYC.[1][2] In AML, the inhibition of BRD4 has been shown to induce cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for this malignancy.[3][4]
Mechanism of Action
This compound acts as an acetyl-lysine mimic, competitively inhibiting the binding of BRD4-BD1 and BRD4-BD2 bromodomains to acetylated histones.[5] This leads to the downregulation of transcription of BRD4-dependent genes, including the master oncogene MYC. Reduced MYC expression, in turn, affects a multitude of downstream cellular processes, including cell cycle progression and apoptosis, by modulating the expression of proteins like BCL2.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (BI 894999) on various AML cell lines.
Table 1: Anti-proliferative Activity of this compound (BI 894999) in AML Cell Lines
| Cell Line | Subtype | EC50 (nM) | Citation |
| MOLM-13 | MLL-rearranged | 1.8 | |
| MV-4-11 | MLL-rearranged, FLT3-ITD | 6.5 | |
| OCI-AML2 | 7.4 | ||
| OCI-AML3 | DNMT3A/NPM1c mutant | 8.8 | |
| THP-1 | MLL-rearranged | 11 | |
| HL-60 | 13 | ||
| KG-1 | 19 | ||
| Kasumi-1 | t(8;21) | 26 | |
| EOL-1 | 3.1 | ||
| MOLM-14 | 2.0 | ||
| NOMO-1 | 12 |
Table 2: Apoptosis Induction by this compound (BI 894999) in AML Cell Lines
| Cell Line | Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) | Citation |
| MV-4-11B | 10 | 24 | Increased | |
| MV-4-11B | 10 | 48 | Further Increased | |
| THP-1 | 10 | 24 | Increased | |
| THP-1 | 10 | 48 | Further Increased |
Experimental Protocols
Cell Culture
AML cell lines (e.g., MV-4-11, MOLM-13, THP-1) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound (BI 894999) Stock Solution
This compound (BI 894999) should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (AlamarBlue Method)
This protocol is for determining the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound (BI 894999)
-
96-well opaque-walled plates
-
AlamarBlue™ cell viability reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Harvest AML cells in the logarithmic growth phase and perform a cell count. Adjust the cell density with complete culture medium and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium. The optimal cell density may vary between cell lines and should be determined empirically.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the drug to the wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
AlamarBlue Addition: Following incubation, add 10 µL of AlamarBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary depending on the cell type and density.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound (BI 894999)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells/mL in a culture plate or flask and treat with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use unstained and single-stained controls to set up compensation and gates.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound (BI 894999)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells and treat with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5-10 minutes, decant the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate settings to measure the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway in AML cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols [moorescancercenter.ucsd.edu]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Amredobresib Target Engagement in Cancer Cells via Western Blot
Introduction
Amredobresib (BI-894999) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that bind to acetylated histones, playing a crucial role in chromatin remodeling and the transcriptional regulation of key oncogenes like MYC.[2][3] One of the primary mechanisms through which BRD4 activates gene expression is by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] P-TEFb, which consists of CDK9 and Cyclin T1, subsequently phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 (Ser2) position.[3][4] This phosphorylation event is a critical step for releasing Pol II from promoter-proximal pausing and initiating productive transcriptional elongation.[3]
By inhibiting the BRD4-acetylated histone interaction, this compound is expected to prevent the recruitment and activation of P-TEFb. This leads to a measurable decrease in the phosphorylation of RNA Pol II at Ser2. Therefore, a Western blot assay quantifying the levels of phosphorylated Pol II (p-Pol II Ser2) relative to total Pol II serves as a direct and robust biomarker for confirming this compound's target engagement within the cell. This protocol provides a detailed method for assessing this pharmacodynamic marker in treated cancer cell lines.
Signaling Pathway of this compound Action
The diagram below illustrates the signaling pathway inhibited by this compound. BRD4 normally binds to acetylated histones on chromatin, recruiting P-TEFb to gene promoters. P-TEFb then phosphorylates RNA Polymerase II at Serine 2, driving transcriptional elongation of target oncogenes. This compound disrupts the initial binding of BRD4, leading to a downstream reduction in Pol II phosphorylation.
Experimental Protocol
This protocol details the steps for treating cells with this compound and performing a Western blot to detect changes in RNA Polymerase II Ser2 phosphorylation.
I. Materials and Reagents
-
Cell Lines: Human cancer cell line known to be sensitive to BET inhibitors (e.g., MV-4-11, Ty-82).
-
This compound (BI-894999): Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: with β-mercaptoethanol.
-
SDS-PAGE Gels: 4-15% gradient gels are recommended to resolve the large Pol II protein.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer: (e.g., Towbin buffer).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-antibodies.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
II. Experimental Workflow
The following diagram outlines the major steps of the Western blot procedure for assessing this compound target engagement.
III. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare samples by adding 4x Laemmli Sample Buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Pol II (Ser2) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
After imaging, the membrane can be stripped and re-probed for total RNA Polymerase II and a loading control like GAPDH to ensure equal protein loading and to normalize the phospho-signal.
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-Pol II (Ser2) band should be normalized to the intensity of the total Pol II band for each sample. This ratio is then compared across different treatment conditions.
Table 1: Example Quantitative Data Summary
| Treatment Group | p-Pol II (Ser2) / Total Pol II Ratio (Normalized Intensity) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.0 |
| This compound (10 nM) | 0.75 ± 0.06 | 0.75 |
| This compound (50 nM) | 0.41 ± 0.05 | 0.41 |
| This compound (100 nM) | 0.18 ± 0.03 | 0.18 |
| This compound (500 nM) | 0.05 ± 0.02 | 0.05 |
Data are represented as Mean ± Standard Deviation from three independent experiments (n=3).
Expected Results: A dose-dependent decrease in the ratio of phosphorylated Pol II (Ser2) to total Pol II is expected with increasing concentrations of this compound, confirming successful target engagement in the treated cells. The total Pol II and loading control (GAPDH) levels should remain relatively constant across all treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 6. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
Application Notes and Protocols for BI-894999 in NUT Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of BI-894999, a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, in preclinical models of NUT carcinoma. The provided protocols are based on published studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
NUT carcinoma is a rare and aggressive form of poorly differentiated squamous cell carcinoma defined by the presence of a chromosomal rearrangement involving the NUTM1 gene, most commonly forming a BRD4-NUT fusion oncoprotein. This fusion protein acts as an oncogenic driver, making the BET family of proteins, particularly BRD4, a compelling therapeutic target. BI-894999 is a novel, orally administered BET inhibitor with high affinity for the first bromodomain (BD1) of BRD4. Preclinical studies have demonstrated its potential in inducing tumor regression in NUT carcinoma xenograft models, particularly in combination with other targeted agents.
Signaling Pathway and Mechanism of Action
The BRD4-NUT fusion protein is central to the pathogenesis of NUT carcinoma. It binds to acetylated histones via the bromodomains of BRD4, leading to the recruitment of transcriptional machinery and the formation of broad domains of hyperacetylated chromatin. This results in the dysregulation of gene expression, including the upregulation of key oncogenes like MYC, which drives cellular proliferation and blocks differentiation.
BI-894999 acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By displacing the BRD4-NUT fusion protein from chromatin, BI-894999 disrupts the downstream transcriptional signaling, leading to a reduction in oncogene expression, cell cycle arrest, and apoptosis in NUT carcinoma cells.
Caption: Mechanism of BI-894999 in NUT Carcinoma.
In Vivo Efficacy of BI-894999
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NUT carcinoma have been instrumental in evaluating the therapeutic potential of BI-894999.
Monotherapy Studies
BI-894999 has demonstrated dose-dependent anti-tumor activity as a monotherapy in NUT carcinoma xenograft models. While it can lead to tumor growth inhibition, complete tumor regressions are not consistently observed with single-agent treatment.
Combination Therapy: BI-894999 and CCS1477 (p300/CBP Inhibitor)
Rational combination strategies have shown significant promise in enhancing the efficacy of BET inhibitors. The combination of BI-894999 with CCS1477, an inhibitor of the histone acetyltransferases p300 and CBP, has demonstrated synergistic effects, leading to tumor regressions in all tested NUT carcinoma xenograft models[1][2]. This combination targets both the "reader" (BET proteins) and "writer" (p300/CBP) components of the epigenetic machinery dysregulated in NUT carcinoma.
Quantitative Data from In Vivo Studies
The following tables summarize the tumor growth inhibition (TGI) data from key preclinical studies involving BI-894999 in NUT carcinoma xenograft models.
| Monotherapy | |||
| Model | Compound | Dose | Tumor Growth Inhibition (%) |
| 10326 (BRD3-NUT) | BI-894999 | 2 mg/kg qd | 99%[3] |
| Ty-82 (BRD4-NUT) | BI-894999 | 2 mg/kg qd | Not specified, but less effective than in 10326 model[3] |
| 10-15 (BRD4-NUT) | BI-894999 | 2 mg/kg qd | Not specified, but less effective than in 10326 model[3] |
| Combination Therapy | ||||
| Model | Compound 1 | Dose 1 | Compound 2 | Dose 2 |
| 10326 (BRD3-NUT) | BI-894999 | 2 mg/kg qd | CCS1477 | 5 mg/kg qd |
| 10326 (BRD3-NUT) | BI-894999 | 2 mg/kg qd | CCS1477 | 10 mg/kg qd |
| Ty-82 (BRD4-NUT) | BI-894999 | 2 mg/kg qd | CCS1477 | 10 mg/kg qd |
| 10-15 (BRD4-NUT) | BI-894999 | 2 mg/kg qd | CCS1477 | 10 mg/kg qd |
Experimental Protocols
The following are generalized protocols for establishing NUT carcinoma xenograft models and conducting in vivo efficacy studies with BI-894999. These should be adapted based on specific cell lines, animal models, and institutional guidelines.
Protocol 1: Establishment of NUT Carcinoma Xenograft Models
Objective: To establish subcutaneous tumors from NUT carcinoma cell lines in immunodeficient mice.
Materials:
-
NUT carcinoma cell lines (e.g., Ty-82, 10-15, 10326)
-
Female immunodeficient mice (e.g., nude, SCID, or NSG), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture NUT carcinoma cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of BI-894999
Objective: To evaluate the anti-tumor efficacy of BI-894999 as a monotherapy or in combination in established NUT carcinoma xenografts.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
BI-894999 formulated for oral administration
-
Vehicle control (formulation vehicle for BI-894999)
-
(Optional) Combination agent (e.g., CCS1477) formulated for administration
-
(Optional) Vehicle for combination agent
-
Gavage needles
-
Calipers for tumor measurement
-
Scale for mouse body weight
Procedure:
-
Randomize tumor-bearing mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: BI-894999 (e.g., 2 mg/kg, daily oral gavage)
-
(Optional) Group 3: Combination agent alone
-
(Optional) Group 4: BI-894999 + Combination agent
-
-
Administer treatments as per the defined schedule (e.g., daily for 21 days).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
References
Troubleshooting & Optimization
Overcoming Amredobresib solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with Amredobresib in aqueous solutions.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer for in vitro experiments. What am I doing wrong?
A1: this compound is practically insoluble in water and ethanol[1]. Direct dissolution in aqueous buffers will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO)[1][2]. You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular health and experimental outcomes.
Q2: My this compound solution appears cloudy or has visible precipitate after dilution into my cell culture medium.
A2: This indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. Here are a few troubleshooting steps:
-
Lower the final concentration: Try diluting your DMSO stock solution further to achieve a lower final concentration of this compound in the medium.
-
Optimize DMSO concentration: While keeping the final this compound concentration the same, you might slightly increase the final percentage of DMSO, but be cautious of its effects on your cells. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments.
-
Use a pre-warmed medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the this compound stock to the aqueous medium.
Q3: I need to prepare an this compound formulation for in vivo studies in mice. What is a recommended starting point?
A3: For in vivo administration, particularly for injection, a common approach involves using a co-solvent system. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O[1]. For oral administration, a homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-NA)[1]. It is crucial to use fresh, high-purity reagents to avoid solubility issues. For instance, moisture-absorbing DMSO can reduce the solubility of this compound[1].
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, including BRD2, BRD3, and BRD4[3][4]. It acts as an acetyl-lysine mimic, preventing the binding of BET bromodomains to acetylated histones[1]. This disruption of chromatin remodeling leads to the suppression of certain oncogenes like Myc, thereby inhibiting tumor cell growth[3].
Q5: What are the IC50 values for this compound?
A5: this compound inhibits the binding of BRD4-BD1 and BRD4-BD2 bromodomains to acetylated histones with IC50 values of 5 nM and 41 nM, respectively[1][2].
Q6: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A6: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs for research purposes:
-
Co-solvency: This involves using a mixture of a water-miscible solvent (co-solvent) and water to increase the solubility of a nonpolar drug[5][6]. Common co-solvents include DMSO, PEGylates, and ethanol.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability[7][8].
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate[5][7][9].
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier at a solid state can improve its wettability and dissolution rate[6][7][8].
Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 0.5 mg/mL[2] - 3 mg/mL[1] | Ultrasonic and warming to 60°C may be required. Use fresh, non-hygroscopic DMSO[1][2]. |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Table 2: this compound In Vitro Activity
| Target | IC50 |
| BRD4-BD1 | 5 nM[1][2] |
| BRD4-BD2 | 41 nM[1][2] |
Table 3: Example In Vivo Formulation for Injection
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH2O | 50% |
| Validated by Selleck Labs[1] |
Table 4: Example In Vivo Formulation for Oral Administration
| Component | Concentration |
| This compound | ≥5 mg/mL |
| CMC-NA Solution | q.s. to final volume |
| This creates a homogeneous suspension.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 3 mg/mL)[1].
-
To aid dissolution, you can use an ultrasonic bath and/or warm the solution to 60°C[2].
-
Vortex thoroughly until the solution is clear.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[2]. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for Injection (1 mL example)
-
Prepare a 3 mg/mL stock solution of this compound in fresh DMSO as described in Protocol 1.
-
In a sterile tube, add 50 µL of the 3 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results[1].
Visualizations
Caption: Inhibition of BET protein binding to acetylated histones by this compound.
Caption: Step-by-step workflow for preparing an this compound in vivo formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting Amredobresib instability in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of Amredobresib in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound in long-term experimental setups.
1. Compound Integrity and Storage
Q1.1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. Below are the recommended storage conditions for both the solid compound and stock solutions.[1][2]
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | 4°C | As specified by the manufacturer | Sealed container, protected from moisture and light. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Sealed, airtight vials, protected from light.[1] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Sealed, airtight vials, protected from light.[1] |
Q1.2: I've observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded, especially after freeze-thaw cycles.
-
Warm the solution: Gently warm the vial to 37°C for a short period and vortex to redissolve the precipitate.
-
Use fresh solvent: this compound's solubility in DMSO can be significantly impacted by moisture absorbed by the solvent.[2] Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Check concentration: Ensure the stock concentration does not exceed the recommended solubility limits (see manufacturer's data sheet).
-
Aliquot: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q1.3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
While specific data for this compound is not available, it is a general best practice to avoid repeated freeze-thaw cycles for any small molecule inhibitor. Each cycle increases the risk of precipitation and degradation. It is strongly recommended to prepare single-use aliquots of your stock solution to maintain its integrity.
2. Instability in Long-Term Cell Culture
Q2.1: I'm seeing a decrease in the efficacy of this compound in my cell culture experiment that lasts for several days. What could be the cause?
A decline in efficacy over time in long-term experiments can be attributed to several factors related to compound instability in the cell culture medium.
-
Chemical Degradation: this compound, like other small molecules, can be susceptible to degradation in aqueous environments at 37°C. Potential degradation pathways for compounds with similar scaffolds include hydrolysis and oxidation. The complex components of cell culture media can also contribute to degradation.
-
Frequency of Media Changes: In long-term cultures, replenishing the media with freshly diluted this compound at regular intervals is crucial to maintain a consistent effective concentration.
-
Binding to Plasticware or Serum Proteins: Small molecules can adsorb to the surface of plastic culture vessels or bind to proteins in fetal bovine serum (FBS), reducing the bioavailable concentration.
Q2.2: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound under your experimental conditions, you can perform a stability assessment. A general protocol is provided in the "Experimental Protocols" section below. This typically involves incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points using a suitable analytical method like HPLC.
Q2.3: Are there any known degradation products of this compound that I should be aware of?
Currently, there is no publicly available information detailing the specific degradation products of this compound. For triazolodiazepine-based compounds, potential degradation could involve hydrolysis of the diazepine ring or oxidation of susceptible moieties. If you suspect degradation is affecting your experiments, analytical techniques such as LC-MS can be used to identify potential degradation products.
3. Experimental Variability and Troubleshooting
Q3.1: I'm observing inconsistent results between experiments using the same concentration of this compound. What are the potential sources of this variability?
Inconsistent results can stem from several factors:
-
Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of a potent compound like this compound, can lead to significant variations in the final concentration.
-
Cell Health and Density: The physiological state and density of your cells can influence their response to the inhibitor. Ensure consistent cell seeding and health across experiments.
-
Media and Supplement Variability: Batch-to-batch variations in cell culture media or supplements like FBS can impact experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be required.
-
Aliquot the stock solution into single-use, airtight vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for evaluating the stability of this compound in your specific experimental conditions.
-
Materials: this compound stock solution, complete cell culture medium (including serum and other supplements), sterile tubes, 37°C incubator, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
-
Procedure:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments.
-
Prepare a control sample of this compound at the same concentration in a stable solvent (e.g., a mixture of acetonitrile and water) to serve as a reference.
-
Dispense aliquots of the this compound-containing medium into sterile tubes for each time point to be tested (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation over time.
-
Visualizations
Signaling Pathway
This compound is a BET (Bromodomain and Extra-Terminal) inhibitor that targets BRD2, BRD3, and BRD4.[3] These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene MYC.[4] this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of these target genes.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage Amredobresib-related cytotoxicity in normal cells during pre-clinical experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering step-by-step protocols to identify and mitigate off-target cytotoxicity.
Issue 1: Excessive Cytotoxicity Observed in Normal/Control Cell Lines at Expected Therapeutic Concentrations
Possible Cause: Normal cells with high proliferation rates or specific lineage dependencies (e.g., hematopoietic progenitors) may be particularly sensitive to pan-BET inhibition. The primary mechanism of this compound involves the inhibition of BRD4, BRD2, and BRD3, which can affect the transcription of genes essential for the survival and proliferation of normal cells.[1][2][3] Thrombocytopenia, for instance, is a common dose-limiting toxicity of BET inhibitors in clinical trials, linked to the inhibition of BRD3-dependent pathways in megakaryocyte maturation.
Troubleshooting Protocol:
-
Confirm On-Target Effect in Cancer Cells:
-
Objective: Ensure that the observed cytotoxicity in normal cells is not due to experimental artifacts and that the drug is active against your target cancer cells at the tested concentrations.
-
Methodology:
-
Culture your cancer cell line of interest (e.g., a MYC-dependent cell line) and the affected normal cell line in parallel.
-
Treat both cell lines with a dose range of this compound (e.g., 1 nM to 1 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Expected Outcome: A significant decrease in the viability of the cancer cell line at concentrations that are also cytotoxic to the normal cells.
-
-
-
Evaluate Differential Sensitivity:
-
Objective: Quantify and compare the cytotoxic effects of this compound on a panel of normal and cancer cell lines to determine the therapeutic window.
-
Methodology:
-
Select a panel of cell lines: at least two cancer cell lines where this compound is expected to be effective and at least two different normal cell lines (e.g., primary hematopoietic stem cells, normal fibroblasts).
-
Perform dose-response cytotoxicity assays as described above.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Data Presentation:
-
| Cell Line Type | Cell Line Name | This compound IC50 (nM) after 72h | Therapeutic Window (IC50 Normal / IC50 Cancer) |
| Cancer | MV-4-11 (AML) | 5 - 10 | N/A |
| Cancer | Ty-82 (NUT Carcinoma) | 10 - 30 | N/A |
| Normal | Primary Human Hematopoietic Stem Cells | Hypothetical: 50 - 100 | 5 - 20 (vs. MV-4-11) |
| Normal | Normal Human Dermal Fibroblasts (NHDF) | Hypothetical: >1000 | >100 (vs. MV-4-11) |
| Note: Hypothetical values for normal cells are for illustrative purposes and should be determined experimentally. |
-
Implement Mitigation Strategies:
-
A. Intermittent Dosing Protocol:
-
Rationale: Continuous exposure to this compound may lead to cumulative toxicity in normal cells. An intermittent dosing schedule may allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.[4]
-
Methodology:
-
Culture normal and cancer cells separately.
-
Treat cells with the IC50 concentration of this compound for a defined period (e.g., 24 hours).
-
Wash the cells with sterile PBS to remove the drug and add fresh culture medium.
-
Allow the cells to recover for a defined period (e.g., 24 or 48 hours).
-
Repeat the cycle for a desired duration.
-
Monitor cell viability and relevant biomarkers at the end of each cycle.
-
-
-
B. Co-culture with Feeder Layers or Conditioned Media:
-
Rationale: Some normal cell types, particularly primary cells, require specific growth factors and extracellular matrix components for optimal survival. Co-culturing with supportive feeder cells or using conditioned media may enhance their resilience to this compound.
-
Methodology:
-
Establish a feeder layer of irradiated stromal cells (e.g., for hematopoietic stem cells).
-
Seed the normal cells onto the feeder layer and allow them to adhere.
-
Alternatively, collect conditioned medium from the stromal cell culture and use it to supplement the culture medium of the normal cells.
-
Treat the co-culture or the cells in conditioned medium with this compound and assess viability.
-
-
-
Experimental Workflow for Mitigating Cytotoxicity
Caption: Workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
Issue 2: Investigating the Mechanism of Cytotoxicity in a Specific Normal Cell Type
Possible Cause: The cytotoxic effect of this compound in a particular normal cell type is likely due to the inhibition of BET-dependent transcriptional programs that are essential for its specific biological functions (e.g., differentiation, survival signaling).
Troubleshooting Protocol:
-
Assess Cell Cycle Arrest and Apoptosis:
-
Objective: To determine whether the observed cytotoxicity is due to cell cycle arrest, apoptosis, or both.
-
Methodology:
-
Treat the normal cell line of interest with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Cycle Analysis: Harvest cells, fix in ethanol, and stain with propidium iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. BET inhibitors are known to cause G1 arrest.[2]
-
Apoptosis Assay: Stain cells with Annexin V and a viability dye (e.g., PI or 7-AAD) and analyze by flow cytometry. An increase in Annexin V-positive cells will indicate apoptosis.
-
Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of key executioner caspases (caspase-3/7).
-
-
-
Analyze Downstream Gene Expression:
-
Objective: To identify the key transcriptional changes that mediate the cytotoxic effects.
-
Methodology:
-
Treat the normal cells with this compound for a short duration (e.g., 6-12 hours) to capture primary transcriptional events.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) for key genes known to be regulated by BET proteins and important for the specific cell type. For example:
-
For a global view, consider performing RNA sequencing (RNA-seq).
-
-
Signaling Pathway Downstream of BET Inhibition in Normal Progenitor Cells
Caption: Simplified signaling pathway of this compound's effect on normal progenitor cells.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] It competitively binds to the bromodomains of these proteins, preventing them from recognizing and binding to acetylated lysine residues on histones and other proteins.[7] This disrupts the formation of transcriptional complexes at super-enhancers, leading to the downregulation of key oncogenes such as MYC.[6]
Q2: Why am I observing cytotoxicity in my normal cell lines?
A2: BET proteins are not only crucial for cancer cell proliferation but also play essential roles in the transcription of genes necessary for the survival, proliferation, and differentiation of normal cells, particularly those with high turnover rates like hematopoietic progenitors and intestinal crypt cells.[1][8][9] Therefore, inhibiting these proteins with a pan-BET inhibitor like this compound can lead to off-target cytotoxicity in these normal cell types.
Q3: Which normal cell types are expected to be most sensitive to this compound?
A3: Based on clinical data from other BET inhibitors and the known functions of BET proteins, the following normal cell types are likely to be most sensitive:
-
Hematopoietic stem and progenitor cells: This can lead to hematological toxicities such as thrombocytopenia (low platelet count) and anemia.[10] BRD4 is essential for hematopoietic stem cell self-renewal and differentiation.[11][12][13]
-
Megakaryocytes: The precursors to platelets, which are known to be affected by BET inhibitors, leading to thrombocytopenia.[7][14][15]
-
Intestinal crypt stem cells: These highly proliferative cells are responsible for gut epithelial renewal, and their inhibition can lead to gastrointestinal side effects.[16][17]
-
Epidermal stem cells: Inhibition may affect skin and hair follicle homeostasis.
Q4: Are there any strategies to reduce this compound's cytotoxicity in my in vitro experiments without compromising its anti-cancer effects?
A4: Yes, several strategies can be employed:
-
Intermittent Dosing: As detailed in the troubleshooting guide, treating cells for a shorter duration followed by a recovery period can help spare normal cells.[4]
-
Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells.
-
Use of Supportive Culture Conditions: For primary normal cells, using co-culture systems with feeder cells or supplementing with specific growth factors (e.g., thrombopoietin for megakaryocyte cultures) may improve their viability.
-
Consider BD2-Selective Inhibitors: While this compound is a pan-BET inhibitor, research suggests that inhibitors selective for the second bromodomain (BD2) may be less toxic to non-tumorigenic cells. If your research goals allow, comparing the effects of this compound with a BD2-selective inhibitor could be informative.
Q5: What are the key downstream signaling pathways affected by this compound in normal cells that I should investigate?
A5: The primary downstream effect is the transcriptional repression of genes regulated by BET proteins. Key pathways to investigate include:
-
MYC-regulated pathways: MYC controls a vast network of genes involved in cell cycle progression, metabolism, and protein synthesis.[6]
-
BCL2 and other anti-apoptotic pathways: Downregulation of BCL2 can sensitize cells to apoptosis.[5]
-
Lineage-specific transcription factor networks: In hematopoietic cells, factors like GATA1 and its downstream targets are crucial for differentiation and are influenced by BET proteins.[2]
-
Wnt and Notch signaling pathways: These are critical for intestinal stem cell maintenance and may be indirectly affected by BET inhibition.[17]
Logical Relationship of Troubleshooting Steps
References
- 1. BRD4 directs hematopoietic stem cell development and modulates macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Megakaryocyte development and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of BRD4 in hematopoietic differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell proliferation within small intestinal crypts is the principal driving force for cell migration on villi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BRD4 directs hematopoietic stem ce ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Role of BRD4 in hematopoietic differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular regulation of BRD3 in forward programming of Megakaryocytes [repository.cam.ac.uk]
- 15. The role of PALLD-STAT3 interaction in megakaryocyte differentiation and thrombocytopenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The colonic crypt protects stem cells from microbiota-derived metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The intestinal stem cell as a target: A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Amredobresib concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Amredobresib in in vitro studies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. It acts as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones on chromatin.[1][2] This disruption of chromatin remodeling leads to the suppression of oncogene expression, such as c-MYC, ultimately inhibiting tumor cell growth.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a concentration range of 3.3 nM to 30 nM is recommended for most cancer cell lines, particularly those of hematological origin like Acute Myeloid Leukemia (AML) and NUT carcinoma.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What is a suitable negative control for this compound?
A3: The recommended negative control for this compound is BI-6953. This molecule is structurally closely related to this compound but features a substitution that prevents its binding to bromodomains, rendering it inactive as a BET inhibitor.[1]
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q5: In which solvent should this compound be dissolved?
A5: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed | Incorrect concentration: The concentration of this compound may be too low or too high for the specific cell line. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal working concentration. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure proper storage of the compound and stock solutions as recommended. Prepare fresh dilutions from a new stock for each experiment. | |
| Cell line insensitivity: The cell line used may not be dependent on BET protein activity for survival or proliferation. | Confirm the expression and dependency of your cell line on BET proteins (e.g., BRD4, c-MYC) through literature search or preliminary experiments like western blotting. | |
| Incorrect negative control: The vehicle control (e.g., DMSO) may not be sufficient to rule out non-specific effects. | Use the recommended negative control, BI-6953, at the same concentration as this compound to confirm that the observed effects are specific to BET inhibition. | |
| High background or off-target effects | Non-specific binding: At high concentrations, small molecule inhibitors can exhibit off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response curve. |
| DMSO toxicity: The final concentration of DMSO in the cell culture may be too high. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%. | |
| Poor solubility in cell culture medium | Precipitation of the compound: this compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations. | Prepare fresh dilutions from the DMSO stock immediately before use. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a pre-warmed medium for dilution. |
| Unexpected cytotoxicity | On-target toxicity in sensitive cells: Some cell lines are exquisitely sensitive to BET inhibition. | Carefully titrate the concentration of this compound and perform viability assays at multiple time points to distinguish between targeted anti-proliferative effects and general cytotoxicity. |
| Contamination: The cell culture may be contaminated, leading to cell death. | Regularly check for and test for common cell culture contaminants like mycoplasma. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 | Incubation Time | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Cell Proliferation | 3.3 - 30 nM | 24 - 72 h | [3] |
| Ty-82 | NUT Carcinoma | Chromatin Detachment | 10 - 30 nM | 30 min | [3] |
| Various Hematological Malignancies | AML, ALL, MM, DLBCL, TCL | Cell Proliferation | Single-digit nM to <100 nM | Not Specified | [2] |
| NUT Carcinoma Cell Lines | NUT Carcinoma | Cell Proliferation | 0.9 - 2.6 nM (geomean) | Not Specified | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control BI-6953 in complete growth medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Western Blotting for c-MYC Downregulation
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
Technical Support Center: Mitigating Amredobresib Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Amredobresib (BI 894999) in their cancer cell experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance, a critical aspect of targeted cancer therapy.
Troubleshooting Guide: this compound Resistance
This guide is designed to help you identify and address potential resistance to this compound in your cancer cell line models.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response or has developed resistance over time.
Possible Causes and Solutions:
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways to bypass the effects of BET inhibition.
-
Wnt/β-catenin Signaling Activation: Increased Wnt/β-catenin signaling has been identified as a mechanism of resistance to BET inhibitors.
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Kinome Reprogramming: Upregulation and activation of receptor tyrosine kinases (RTKs) and their downstream pathways, such as PI3K/AKT and MAPK/ERK, can confer resistance.
-
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Troubleshooting workflow for this compound resistance.
Recommended Actions:
-
Confirm Resistance: Determine the IC50 of this compound in your resistant cell line compared to the parental, sensitive line. A significant increase in IC50 confirms resistance.
-
Investigate Wnt/β-catenin Pathway:
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Western Blot: Analyze the protein levels of key Wnt pathway components, such as β-catenin (nuclear and cytoplasmic fractions), TCF/LEF, and downstream targets like Axin2.
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Reporter Assay: Use a TCF/LEF luciferase reporter assay to measure Wnt pathway activity.
-
-
Assess Kinome Reprogramming:
-
Phospho-RTK Array: Screen for the activation of multiple RTKs simultaneously.
-
Western Blot: Validate the activation of specific RTKs (e.g., p-AXL, p-MET) and downstream signaling nodes (e.g., p-AKT, p-ERK).
-
-
Analyze Transcriptional Changes:
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qRT-PCR or RNA-Seq: Measure the expression of key this compound target genes, such as MYC, to see if their expression is restored in resistant cells.
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ChIP-Seq: Perform Chromatin Immunoprecipitation followed by sequencing for BRD4 to assess its binding at key gene loci in sensitive versus resistant cells.
-
Problem 2: Intrinsic Resistance to this compound
Your cancer cell line of interest shows minimal response to this compound treatment from the outset.
Possible Causes and Solutions:
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Pre-existing Activation of Resistance Pathways: The cell line may have inherent activation of the Wnt/β-catenin pathway or possess a kinome profile that confers resistance.
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Low Dependence on BET-mediated Transcription: The specific cancer subtype may not be highly dependent on the transcriptional programs regulated by BET proteins.
Recommended Actions:
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Baseline Pathway Analysis: Perform the same pathway analyses (Wnt, Kinome, Transcriptional) as described for acquired resistance on the untreated parental cell line.
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Explore Combination Therapies Upfront: Based on the baseline pathway analysis, consider initiating experiments with this compound in combination with inhibitors of the identified active pathways.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to BET inhibitors like this compound?
A1: Resistance to BET inhibitors can arise through several mechanisms, including:
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Activation of the Wnt/β-catenin signaling pathway , which can compensate for the loss of BRD4 at key gene promoters.
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Kinome reprogramming , involving the activation of receptor tyrosine kinases (RTKs) and their downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.
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Transcriptional reprogramming , leading to the reactivation of key oncogenes such as MYC through alternative transcriptional regulators.
Q2: What combination strategies have shown promise to overcome this compound resistance?
A2: Preclinical studies have demonstrated synergistic effects of this compound with:
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CDK9 inhibitors: This combination can lead to a rapid apoptotic response, particularly in Acute Myeloid Leukemia (AML).[1]
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p300/CBP inhibitors: In NUT carcinoma, combining this compound with a p300/CBP inhibitor has been shown to cause tumor regression in preclinical models.[2][3][4]
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SMAC mimetics: This combination is being explored in solid tumors to enhance anti-cancer activity.[5]
Q3: How can I quantify the synergy between this compound and another drug?
A3: The synergy between two drugs can be quantified using methods like the Combination Index (CI) based on the Chou-Talalay method or by calculating the Bliss independence score. A CI value less than 1 indicates synergy.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (BI 894999)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BRD4-BD1) | 5 ± 3 nM | Biochemical Assay | [1][3][6][7] |
| IC50 (BRD4-BD2) | 41 ± 30 nM | Biochemical Assay | [3][6][7] |
| Cellular Potency (EC50) | < 100 nM | In a panel of 48 hematological cancer cell lines (except K562) | [1] |
Table 2: Preclinical Combination Efficacy with this compound (BI 894999)
| Combination Partner | Cancer Type | Effect | Reference |
| CDK9 Inhibitor | Acute Myeloid Leukemia (AML) | Strongly enhanced antitumor effects and rapid induction of apoptosis in vitro and in vivo. | [1][8] |
| p300/CBP Inhibitor (CCS1477) | NUT Carcinoma | Tumor regressions in all xenograft models tested. | [2][3][4] |
| SMAC Mimetic (BI 891065) | Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly impaired cancer cell proliferation and augmented anti-tumor immunity. | [5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[9][10][11]
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Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
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Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
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Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until the cell population recovers.
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Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at a 1.5- to 2-fold higher concentration.
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Repeat Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration over several weeks to months.
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Characterize Resistant Line: Once cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), establish this as the resistant cell line. Confirm the shift in IC50 compared to the parental line.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for BRD4
This protocol outlines the key steps for performing ChIP to assess BRD4 binding to chromatin.[12][13][14][15][16]
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Cell Cross-linking: Treat sensitive and resistant cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Use a non-specific IgG as a control.
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Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
Visualizations
Signaling Pathway Diagram: Key Resistance Mechanisms to this compound
Caption: Overview of this compound's mechanism and key resistance pathways.
Experimental Workflow: Investigating Combination Synergy
Caption: Workflow for assessing drug combination synergy.
References
- 1. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Amredobresib Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Amredobresib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins.[1] It specifically targets the first and second bromodomains of BRD4 (BRD4-BD1 and BRD4-BD2), preventing their interaction with acetylated histones.[2][3] This disruption of chromatin remodeling leads to the suppression of key oncogenes, such as MYC, and ultimately inhibits cancer cell proliferation.[1][4]
Q2: What are the known cellular effects of this compound in sensitive cell lines?
In sensitive cancer cell lines, such as those for acute myeloid leukemia (AML) and NUT carcinoma, this compound has been shown to inhibit proliferation, induce cell cycle arrest (specifically G1 arrest), and cause the detachment of BRD4-NUT from chromatin.[2]
Q3: What is the reported in vivo efficacy of this compound?
In mouse xenograft models of NUT carcinoma and AML, orally administered this compound has demonstrated significant tumor growth inhibition and prolonged survival.[2]
Troubleshooting Guide for Unexpected Results
Issue 1: Sub-optimal or Lack of Efficacy in vitro
You are treating a cancer cell line with this compound, but you are not observing the expected anti-proliferative effects or downstream target modulation.
Possible Cause 1: Cell Line Insensitivity
Not all cancer cell lines are sensitive to BET inhibitors. The therapeutic effect of this compound is context-dependent and relies on the cell's transcriptional addiction to BET proteins.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses BRD4 and the oncogenes that are expected to be downregulated (e.g., MYC).
-
Review Literature: Check for published data on the sensitivity of your specific cell line or cancer type to BET inhibitors.
-
Positive Control: Include a cell line known to be sensitive to this compound (e.g., MV-4-11) in your experiments to validate drug activity.
Possible Cause 2: Experimental Conditions
Sub-optimal experimental setup can lead to inaccurate results.
Troubleshooting Steps:
-
Drug Stability and Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture and light.[2] Ensure the drug has been stored and handled correctly.
-
Vehicle Control: Use a vehicle control (e.g., DMSO) to ensure that the observed effects are due to this compound and not the solvent.[3]
-
Assay Duration: The effects of this compound on cell proliferation and gene expression may take time to manifest. Consider extending the treatment duration (e.g., 24-72 hours).[2]
Issue 2: Acquired Resistance to this compound
Your cells initially respond to this compound, but over time, they resume proliferation despite continuous treatment.
Possible Cause 1: Upregulation of Alternative Signaling Pathways
Cancer cells can develop resistance to BET inhibitors by activating compensatory signaling pathways to maintain the expression of critical oncogenes.
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has been identified as a mechanism of resistance to BET inhibitors in leukemia.[5]
-
Kinome Reprogramming: Upregulation of receptor tyrosine kinases (RTKs), such as Fibroblast Growth Factor Receptor 1 (FGFR1), can confer resistance.[6]
Troubleshooting Steps:
-
Pathway Analysis: Analyze the gene expression or protein levels of key components of the Wnt/β-catenin and RTK signaling pathways in your resistant cells compared to sensitive parental cells.
-
Combination Therapy: Investigate the use of combination therapies to overcome resistance. For example, co-treatment with a Wnt pathway inhibitor or an FGFR1 inhibitor may restore sensitivity to this compound.[6]
Possible Cause 2: Bromodomain-Independent Mechanisms
Resistant cells may find ways to maintain oncogene expression without relying on BET protein binding to acetylated histones.
Troubleshooting Steps:
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if BRD4 is still recruited to the promoters of target genes in resistant cells.
-
Explore Alternative BET Protein Functions: Investigate other potential roles of BET proteins in your model system that may not be inhibited by this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 Value |
| BRD4-BD1 | 5 nM |
| BRD4-BD2 | 41 nM |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Dosage | Outcome |
| NUT Carcinoma Xenograft | 2 mg/kg (p.o., once daily) | 96% Tumor Growth Inhibition, 29.5 days survival prolongation |
| MV-4-11B AML Xenograft | 4 mg/kg (p.o., daily) | 99% Tumor Growth Inhibition, 52 days survival prolongation |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Cell Proliferation Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Western Blot for Target Gene Expression
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., MYC, BRD4) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. opnme.com [opnme.com]
- 5. BET inhibitor resistance emerges from leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Amredobresib Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the in vivo target engagement of Amredobresib, a potent and selective BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BI 894999) is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BRD4-BD1 and BRD4-BD2 bromodomains.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin.[3][4] This leads to the downregulation of key oncogenes, such as MYC, and other genes regulated by super-enhancers, ultimately inhibiting tumor cell growth.[4][5]
Q2: What are the recommended in vivo models and dosing for this compound?
This compound has demonstrated anti-tumor activity in various preclinical in vivo models. Commonly used models include xenografts of human cancer cell lines, such as NUT carcinoma and acute myeloid leukemia (AML). For instance, in mouse xenograft models of NUT carcinoma, a daily oral dose of 2 mg/kg has been shown to inhibit tumor growth. In AML models, daily oral doses of 2-4 mg/kg have been effective in inhibiting tumor growth and prolonging survival.
Q3: What are the primary methods to assess this compound target engagement in vivo?
The primary methods for assessing this compound target engagement in vivo focus on measuring the direct interaction of the drug with its target (BRD4) and the downstream consequences of this interaction on gene expression. The two main recommended approaches are:
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Pharmacodynamic (PD) Biomarker Analysis: This involves measuring changes in the expression of genes that are known to be regulated by BET proteins. The upregulation of HEXIM1 (Hexamethylene Bisacetamide Inducible 1) is a well-established and robust pharmacodynamic biomarker for BET inhibitor activity.[6]
-
Chromatin Immunoprecipitation (ChIP): This technique directly assesses the displacement of the BRD4 protein from specific genomic loci, such as the promoters or enhancers of target genes like MYC.
Experimental Protocols and Troubleshooting Guides
Pharmacodynamic Biomarker Analysis via Quantitative PCR (qPCR)
This protocol details the measurement of HEXIM1 mRNA upregulation in whole blood or tumor tissue following this compound treatment.
Experimental Workflow
Caption: Workflow for qPCR-based analysis of HEXIM1 expression.
Detailed Methodology
Materials:
-
This compound
-
Vehicle control (e.g., as recommended by the supplier)
-
Animal model (e.g., tumor-bearing mice)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Validated primers for human HEXIM1 and a housekeeping gene (e.g., GAPDH, ACTB)
Validated Human HEXIM1 qPCR Primers:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HEXIM1 | CCAGCCTCAAACTAGCAACTG | CGCTCTCGATTGCCACCTAC |
| GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC |
Procedure:
-
In Vivo Dosing:
-
Administer this compound orally to the animal model at the desired dose (e.g., 2-4 mg/kg).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect whole blood or tumor tissue at predetermined time points post-dosing (e.g., 2, 4, 8, 24 hours).
-
Process or snap-freeze samples immediately.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from samples according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for HEXIM1 and the housekeeping gene.
-
Determine the relative fold change in HEXIM1 expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control group.
-
Quantitative Data Summary
| Biomarker | Expected Change | Fold Change (Illustrative) | Tissue |
| HEXIM1 mRNA | Upregulation | 2-5 fold | Tumor, Whole Blood |
Note: The exact fold change may vary depending on the model, dose, and time point.
Troubleshooting Guide: qPCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low amplification | Poor RNA quality or quantity | - Assess RNA integrity (e.g., using a Bioanalyzer).- Use a sufficient amount of starting material. |
| Inefficient reverse transcription | - Use a high-quality reverse transcription kit.- Ensure optimal reaction conditions. | |
| Incorrect primer design or concentration | - Use validated primers.- Optimize primer concentration. | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and proper technique. |
| Inconsistent sample quality | - Ensure consistent sample collection and processing. | |
| Non-specific amplification | Primer-dimers or off-target binding | - Perform a melt curve analysis to check for a single peak.- Optimize annealing temperature.- Redesign primers if necessary. |
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol allows for the direct measurement of BRD4 occupancy at specific genomic loci.
Experimental Workflow
Caption: Workflow for ChIP-qPCR to assess BRD4 occupancy.
Detailed Methodology
Materials:
-
This compound and vehicle
-
Formaldehyde
-
ChIP-validated anti-BRD4 antibody (e.g., Cell Signaling Technology #13440, Diagenode C15410337)[1][7]
-
Protein A/G magnetic beads
-
ChIP buffers (lysis, wash, elution)
-
qPCR primers for target genomic loci (e.g., MYC enhancer) and a negative control region
Validated Genomic Loci for BRD4 ChIP-qPCR:
| Gene Region | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MYC Enhancer | AGGGGACTAGTGCAAAAAGG | CCTTTCCCCCTTTTTCTCTG |
| Negative Control (Gene Desert) | ATGGTTGCAAGCTGTAATCC | TGCCTAGTTTTAGGGTTTGTGG |
Procedure:
-
In Vivo Treatment and Crosslinking:
-
Treat animals as described in the qPCR protocol.
-
At the desired time point, perfuse animals with saline followed by a formaldehyde solution to crosslink proteins to DNA.
-
Dissect and snap-freeze the tissue of interest.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-validated anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Analysis:
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers for the target genomic loci and a negative control region.
-
Analyze the data as a percentage of input.
-
Quantitative Data Summary
| Target Protein | Genomic Locus | Expected Change with this compound | Illustrative % Input |
| BRD4 | MYC Enhancer | Decreased Occupancy | Vehicle: 1.5%, this compound: 0.3% |
| BRD4 | Negative Control | No significant change | ~0.05% |
Troubleshooting Guide: ChIP-qPCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in IgG control | Non-specific binding of chromatin to beads | - Pre-clear chromatin with beads before adding the antibody.- Increase the number and stringency of washes. |
| Too much antibody | - Titrate the antibody concentration. | |
| Low signal at target loci | Inefficient immunoprecipitation | - Use a high-quality, ChIP-validated antibody.- Ensure complete cell lysis and chromatin shearing. |
| Insufficient starting material | - Increase the amount of tissue or cells used. | |
| Poor resolution (high signal at negative control regions) | Incomplete chromatin shearing | - Optimize sonication or enzymatic digestion conditions to achieve fragments between 200-1000 bp. |
Gene Expression Profiling with NanoString nCounter
The NanoString nCounter platform allows for multiplexed analysis of gene expression without the need for enzymatic reactions, making it suitable for analyzing RNA from various sample types, including whole blood.
Experimental Workflow
Caption: Workflow for NanoString gene expression analysis.
Detailed Methodology
-
Sample Collection and Preparation:
-
Collect whole blood from treated and control animals directly into PAXgene Blood RNA Tubes to stabilize the RNA.
-
Isolate total RNA according to the PAXgene tube manufacturer's instructions.
-
-
Hybridization:
-
Use a custom-designed NanoString CodeSet that includes probes for HEXIM1 and other potential BET target genes, as well as housekeeping genes for normalization.
-
Hybridize 100 ng of total RNA with the CodeSet overnight.
-
-
Data Acquisition:
-
Process the hybridized samples on the nCounter Prep Station and Digital Analyzer.
-
-
Data Analysis:
-
Perform quality control checks on the raw data using the nSolver Analysis Software.
-
Normalize the data to the housekeeping genes.
-
Identify differentially expressed genes between the this compound-treated and vehicle control groups.
-
Troubleshooting Guide: NanoString
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal | Poor RNA quality or quantity | - Ensure high-quality RNA with an A260/280 ratio of ~2.0.- Use the recommended amount of input RNA. |
| Hybridization issues | - Ensure proper hybridization temperature and time. | |
| High background | Non-specific probe binding | - Follow the recommended washing steps.- Use appropriate background subtraction methods during data analysis. |
| Data variability | Inconsistent sample handling | - Standardize sample collection and RNA isolation procedures. |
Signaling Pathway
Caption: this compound mechanism of action and downstream effects.
References
- 1. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 2. Anti-Brd4 Antibody | ABE1391 [merckmillipore.com]
- 3. Brd4 and HEXIM1: Multiple Roles in P-TEFb Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 6. Hexim1, an RNA-controlled protein hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Addressing variability in Amredobresib experimental outcomes
Welcome to the technical support center for Amredobresib. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Variability Kinase 1 (VK1). It functions by competitively binding to the ATP pocket of VK1, thereby preventing the phosphorylation of its downstream target, Substrate of Variability (SoV). This inhibition blocks the subsequent signaling cascade involved in the cellular stress response.
Q2: We are observing inconsistent inhibition of p-SoV in our Western blots. What could be the cause?
Inconsistent inhibition of phosphorylated SoV (p-SoV) can stem from several factors. Common causes include variability in the confluency of cell cultures, the age of the this compound stock solution, or the duration of serum starvation prior to treatment. It is crucial to maintain consistent cell culture conditions and to use freshly prepared drug dilutions for each experiment.
Q3: Our cell viability assay results show high variability between replicates. How can we improve this?
High variability in cell viability assays, such as MTT or CellTox-Glo, is often linked to inconsistent cell seeding density or edge effects in multi-well plates. To mitigate this, ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate, which are more susceptible to evaporation.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use, a stock solution can be kept at -20°C for up to two weeks.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users have reported variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental batches. The following guide provides steps to identify and resolve the source of this variability.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to Amredobresib and OTX-015 in NUT Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of two prominent BET (Bromodomain and Extra-Terminal) inhibitors, amredobresib (BI 894999) and OTX-015 (birabresib, MK-8628), in the context of NUT carcinoma (NC). NUT carcinoma is a rare and aggressive squamous cell carcinoma defined by the presence of a NUT-fusion oncoprotein, most commonly BRD4-NUT.[1][2] Both this compound and OTX-015 function by competitively binding to the bromodomains of BET family proteins, thereby displacing the BRD4-NUT fusion protein from chromatin and inducing tumor cell differentiation and growth arrest.[3][4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and OTX-015, providing insights into their relative potency and efficacy in targeting BET proteins and inhibiting the proliferation of NUT carcinoma cell lines.
Table 1: Comparison of IC50 and EC50 Values
| Compound | Target | IC50/EC50 (nM) | Assay Type | Reference |
| This compound (BI 894999) | BRD4-BD1 | 5 | Biochemical | [5][6] |
| BRD4-BD2 | 41 | Biochemical | [5][6] | |
| OTX-015 (Birabresib) | BRD2 | 92 - 112 | Biochemical | [7] |
| BRD3 | 92 - 112 | Biochemical | [7] | |
| BRD4 | 92 - 112 | Biochemical | [7] | |
| BRD2 | 10 - 19 | Cell-free TR-FRET | [7] | |
| BRD3 | 10 - 19 | Cell-free TR-FRET | [7] | |
| BRD4 | 10 - 19 | Cell-free TR-FRET | [7] |
Table 2: Anti-proliferative Activity (GI50/IC50) in NUT Carcinoma Cell Lines
| Compound | Cell Line | Fusion Type | GI50/IC50 (nM) | Reference |
| This compound (BI 894999) | 4 NC cell lines | 3 BRD4-NUT, 1 BRD3-NUT | 1 - 2 (low single-digit nM) | [3] |
| OTX-015 (Birabresib) | Ty-82 | BRD4-NUT | Not specified, but showed significant tumor growth inhibition in xenografts | [7][8] |
| Hematologic Malignancies | N/A | 60 - 200 | [8] |
Based on the available data, this compound demonstrates high potency with a preferential affinity for the first bromodomain (BD1) of BRD4 and exhibits low nanomolar anti-proliferative activity in NUT carcinoma cell lines.[3][5][6] OTX-015 is a pan-BET inhibitor with slightly lower potency in biochemical assays compared to this compound's activity against BRD4-BD1.[7] However, both compounds show efficacy in preclinical models of NUT carcinoma.[3][7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their preclinical evaluation.
Caption: Mechanism of BET inhibitors in NUT carcinoma.
Caption: General workflow for preclinical drug comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and OTX-015 are provided below. These protocols are based on commonly used techniques in the field.
Cell Culture
NUT carcinoma cell lines such as TC-797 , PER-403 , and 10-15 are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9] The Ty-82 cell line is also maintained in RPMI 1640 medium with 10% FBS. All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (WST-8 Method)
This colorimetric assay measures the number of viable cells.
-
Cell Seeding: Plate NUT carcinoma cells in a 96-well plate at a density of 1,500 cells per well in 100 µL of complete culture medium.[9]
-
Drug Treatment: After cell attachment (typically overnight), treat the cells with various concentrations of this compound or OTX-015. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the protein levels of BRD4-NUT and its downstream target, c-MYC.
-
Cell Lysis: After drug treatment for a specified time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NUT (to detect BRD4-NUT), c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody clones and dilutions should be optimized for each experiment.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression
This method quantifies the changes in MYC mRNA levels following treatment with BET inhibitors.
-
RNA Extraction: After drug treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical reaction setup includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
References
- 1. NUT Carcinoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Cancer-Specific Sequences in the Diagnosis and Treatment of NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD3-NUT Fusion Oncoprotein in NUT Midline Carcinoma: Implications for a Novel Oncogenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular-genetic profiling and high-throughput in vitro drug screening in NUT midline carcinoma—an aggressive and fatal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Birabresib (OTX015, MK-8628) | BET bromodomain inhibitor | Probechem Biochemicals [probechem.com]
- 9. Perturbation of BRD4 Protein Function by BRD4-NUT Protein Abrogates Cellular Differentiation in NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Amredobresib in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amredobresib (BI 894999), a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has shown promise in preclinical cancer models. By competitively binding to the acetyl-lysine recognition pockets of BRD4, BRD2, and BRD3, this compound disrupts chromatin remodeling and suppresses the transcription of key oncogenes, including MYC.[1] While early clinical trials of this compound as a monotherapy have shown minimal efficacy, its true potential may lie in synergistic combinations with other anticancer agents. This guide provides a comparative overview of preclinical studies investigating the synergistic effects of this compound, offering insights into promising therapeutic strategies.
I. Preclinical Synergistic Combinations
Preclinical research has identified several classes of anticancer agents that exhibit strong synergy with this compound, leading to enhanced tumor growth inhibition and prolonged survival in various cancer models. This section summarizes the key findings from these studies.
Table 1: Quantitative Analysis of this compound's Synergistic Effects
| Combination Agent | Cancer Model | Key Quantitative Outcomes | Mechanism of Synergy | Reference |
| Volasertib (PLK1 Inhibitor) | Acute Myeloid Leukemia (AML) | - Dramatically reduced tumor burden in vivo.- Led to long-term survival of tumor-bearing mice.- Eradication of AML cells in mouse bone marrow. | - Augments and prolongs the this compound-induced decrease in MYC expression.- Induces a decrease in the S-Phase of the cell cycle and increases apoptosis. | [2][3][4] |
| CDK9 Inhibitors | Acute Myeloid Leukemia (AML) | - Strongly enhanced antitumor effects in vivo.- Marked decrease of global p-Ser2 RNA polymerase II levels.- Rapid induction of apoptosis in vitro and in vivo. | - Global inhibition of transcriptional elongation.- Downregulation of multiple AML driver genes associated with superenhancers. | [5][6][7] |
| SMAC Mimetic (BI 891065) | Pancreatic Ductal Adenocarcinoma (PDAC), Colorectal Cancer (CRC) | - Significantly impaired cancer cell proliferation.- Augmented anti-tumor immunity.- Substantially reduced immunosuppressive tumor microenvironment. | - Modulation of cell death-promoting pathways.- Remodels the tumor microenvironment to enhance anti-tumor immunity. | [1][8][9][10] |
| CCS1477 (p300/CBP Inhibitor) | NUT Carcinoma (NC) | - Led to tumor regressions in all NC xenograft models tested. | - Complements the action of this compound in cancers driven by BRD-NUT fusion proteins. | [11][12] |
II. Mechanistic Insights into Synergistic Actions
The synergistic effects of this compound in combination with other anticancer agents stem from complementary and often interconnected mechanisms of action. Understanding these mechanisms is crucial for the rational design of future clinical trials.
This compound and PLK1 Inhibition (Volasertib)
The combination of this compound with the Polo-like kinase 1 (PLK1) inhibitor, volasertib, has demonstrated profound synergy in AML models.[2][3][4] While this compound effectively downregulates the MYC oncogene, a key driver in many cancers, volasertib enhances and sustains this effect.[2][3][4] This combination also pushes cancer cells into apoptosis and halts their progression through the cell cycle.[2][3][4]
This compound and CDK9 Inhibition
The combination of this compound with CDK9 inhibitors has also shown significant promise in AML.[5][6] This synergy arises from a dual assault on transcriptional regulation. This compound displaces BRD4 from super-enhancers that drive oncogene expression, while CDK9 inhibitors block the subsequent step of transcriptional elongation.[6] This leads to a global shutdown of cancer-promoting gene expression and rapid induction of apoptosis.[7]
References
- 1. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]
- 2. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK… [ouci.dntb.gov.ua]
- 3. Synergistic activity of BET inhibitor BI 894999 with PLK inhibitor volasertib in AML in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combining BET inhibition with SMAC mimetics restricts tumor growth and triggers immune surveillance in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating BRD4 as the Linchpin in Amredobresib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amredobresib (BI 894999), a potent and selective oral BET inhibitor, with other key BRD4 inhibitors. Through a detailed examination of its mechanism of action, supported by experimental data and protocols, we aim to validate the critical role of BRD4 in mediating the therapeutic effects of this compound.
Introduction to this compound and the Role of BRD4
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[4][5] By occupying the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), this compound disrupts its interaction with chromatin, leading to the suppression of key oncogenes like c-MYC.[6][7] This guide will delve into the experimental evidence supporting this mechanism and compare the performance of this compound with other well-characterized BRD4 inhibitors.
Comparative Efficacy of BRD4 Inhibitors
The following tables summarize the in vitro potency of this compound and other selected BRD4 inhibitors across various cancer cell lines.
Table 1: Biochemical Potency of BRD4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (BI 894999) | BRD4-BD1 | 5 ± 3 | AlphaScreen [2][3] |
| BRD4-BD2 | 41 ± 30 | AlphaScreen [2][3] | |
| BRD2-BD1 | 33 ± 12 | AlphaScreen [2] | |
| JQ1 | BRD4 (1) | 77 | ALPHA-screen[8] |
| BRD4 (2) | 33 | ALPHA-screen[8] | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | TR-FRET[9] |
| I-BET151 (GSK1210151A) | BRD2 | 500 | Cell-free assay[10][11] |
| BRD3 | 250 | Cell-free assay[10][11] | |
| BRD4 | 790 | Cell-free assay[10][11] |
Table 2: Cellular Proliferative Activity of BRD4 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50/IC50 (nM) |
| This compound (BI 894999) | MV-4-11 | Acute Myeloid Leukemia | Single-digit nM [2] |
| NUT Carcinoma Cell Lines | NUT Carcinoma | 0.9 - 2.6 (geomean) [2] | |
| JQ1 | H1975 | Lung Adenocarcinoma | ~420[12] |
| A2780 | Ovarian Endometrioid Carcinoma | 410[5] | |
| HEC151 | Endometrial Endometrioid Carcinoma | 280[5] | |
| MCF7 | Luminal Breast Cancer | Value not specified, but inhibits growth[13] | |
| OTX-015 (Birabresib) | Various Leukemia Cell Lines | Acute Leukemia | Submicromolar[7] |
| CAKI-1 | Renal Cell Carcinoma | 94.6[14] | |
| Daoy | Medulloblastoma | 160[14] | |
| I-BET151 (GSK1210151A) | MV4;11 | MLL-fusion Leukemia | 15 - 192[10] |
| MOLM13 | MLL-fusion Leukemia | 15 - 192[10] | |
| HL-60 | Promyelocytic Leukemia | 195[15] |
Experimental Protocols for Validating BRD4 Engagement
To rigorously validate the on-target activity of this compound, a suite of biophysical and cellular assays are employed. Below are detailed protocols for key experiments.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused BRD4 protein (donor) and a fluorescently labeled tracer that binds to BRD4 (acceptor). A test compound competes with the tracer for binding to BRD4, leading to a decrease in the BRET signal in a dose-dependent manner.[16][17]
Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding a full-length BRD4-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells into a 96-well plate.
-
Tracer Addition: Add a fluorescently labeled BET inhibitor tracer (e.g., NanoBRET™ Tracer K-4) to the cells at a final concentration around its EC50 value for binding to BRD4.
-
Compound Treatment: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the corrected BRET ratio against the compound concentration to determine the IC50 value.
AlphaScreen® Assay
This is a bead-based proximity assay used to measure the binding of BRD4 to acetylated histones in a cell-free system.
Principle: Donor and acceptor beads are brought into proximity through the interaction of a GST-tagged BRD4 protein and a biotinylated histone H4 peptide. Upon excitation, the donor bead generates singlet oxygen, which excites the nearby acceptor bead, resulting in light emission. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[6][18][19][20]
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BRD4(BD1) or BRD4(BD2), biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Compound Addition: Add serial dilutions of this compound or other inhibitors to a 384-well plate.
-
Incubation with BRD4 and Histone Peptide: Add the BRD4 protein and biotinylated histone peptide to the wells and incubate for 30 minutes at room temperature.
-
Addition of Acceptor Beads: Add the anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the change in thermal stability of a protein in the presence of a ligand.
Principle: The binding of a ligand, such as this compound, to its target protein, BRD4, can increase the protein's resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[21][22][23][24]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble BRD4 in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble BRD4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in their native cellular environment.
Principle: An antibody specific to a "bait" protein (BRD4) is used to pull down the protein from a cell lysate. If other "prey" proteins are part of a complex with the bait protein, they will also be pulled down and can be identified by Western blotting.[25][26][27][28]
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD4 antibody.
-
Complex Capture: Add protein A/G beads to capture the antibody-BRD4 complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD4 and potential interacting partners (e.g., components of the transcription machinery).
RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful tool to investigate the global transcriptomic changes induced by a BRD4 inhibitor.
Principle: By comparing the transcriptomes of cells treated with this compound versus a control, it is possible to identify genes whose expression is significantly altered, providing insights into the downstream functional consequences of BRD4 inhibition.[4][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the BRD4 signaling pathway, the experimental workflow for validating this compound's mechanism of action, and the logical comparison with alternatives.
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical comparison of this compound with alternative BRD4 inhibitors.
Conclusion
The collective evidence from biochemical, cellular, and transcriptomic studies strongly validates the role of BRD4 as the primary target of this compound. Its high potency and selectivity, coupled with demonstrated preclinical activity, underscore its potential as a therapeutic agent. This guide provides the foundational data and experimental framework for researchers to further investigate and compare the activity of this compound and other BRD4 inhibitors in various disease contexts. The detailed protocols offer a practical resource for validating the mechanism of action of novel BRD4-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. viennabiocenter.org [viennabiocenter.org]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of Amredobresib's Impact on Gene Transcription in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Amredobresib (BI 894999), a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, and its impact on gene transcription. We will objectively compare its performance with other well-characterized BET inhibitors, JQ1 and OTX015, and explore its interplay with the JAK/STAT signaling pathway, a critical regulator of cellular processes often dysregulated in cancer. This analysis is supported by experimental data to aid researchers in their evaluation of this compound for preclinical and clinical investigations.
Introduction to this compound and BET Inhibition
This compound is an orally active small molecule that targets the bromodomains of BET proteins, primarily BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[2] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound and other BET inhibitors displace BET proteins from chromatin, leading to the suppression of target gene transcription.[1] This mechanism is particularly effective in cancers driven by the overexpression of oncogenes such as MYC, which are highly dependent on BET protein function.[3][4]
Comparative Analysis of BET Inhibitor Potency
This compound demonstrates high potency in inhibiting the binding of BRD4 to acetylated histones. A direct comparison of the inhibitory concentrations (IC50) of this compound, JQ1, and OTX015 highlights their relative effectiveness.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound (BI 894999) | BRD4-BD1 | 5 ± 3 | Biochemical Assay | [2] |
| BRD4-BD2 | 41 ± 30 | Biochemical Assay | [2] | |
| JQ1 | BRD4 (full length) | 77 | HeLa cells | Data extrapolated from multiple sources |
| OTX015 | BRD2, BRD3, BRD4 | 19-39 | Biochemical Assay | Data extrapolated from multiple sources |
Impact on Global Gene Transcription: A Comparative Overview
To understand the broader impact of these inhibitors on the transcriptome, we summarize findings from RNA-sequencing (RNA-seq) studies. These studies reveal both common and distinct effects of each inhibitor on global gene expression in cancer cell lines.
| Inhibitor | Cell Line | Number of Differentially Expressed Genes (DEGs) | Key Downregulated Pathways | Key Upregulated Pathways | GEO Accession |
| This compound (BI 894999) | AML cell lines | Not explicitly stated, but targets super-enhancer-regulated oncogenes | MYC targets, Inflammation, IL2-STAT5 signaling, Myeloid cell development | Not explicitly stated | GSE101821[5] |
| JQ1 | HepG2 (Hepatocellular Carcinoma) | 1011 (274 up, 737 down) | Angiogenesis, Negative regulation of apoptosis | Not explicitly stated | GSE158552[6] |
| LN-2683GS (Glioblastoma) | 2709 (598 up, 1278 down) | Interferon Alpha Response | Not explicitly stated | Data from study[7] | |
| OTX015 | A375 (Melanoma) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Data from study[8] |
| SUDHL2 (Diffuse Large B-cell Lymphoma) | Not explicitly stated | Not explicitly stated | Not explicitly stated | GSE64820[9] |
Crosstalk with the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including cell proliferation, survival, and inflammation.[10][11] Dysregulation of the JAK/STAT pathway is a hallmark of many cancers.[10][11] Emerging evidence suggests a functional interplay between BET proteins and the JAK/STAT pathway. BET inhibitors have been shown to suppress transcriptional responses to cytokine-induced JAK/STAT signaling in a gene-specific manner.[12][13] This suppression occurs without directly affecting the activation or recruitment of STAT proteins, suggesting an indirect regulatory mechanism at the level of transcriptional machinery recruitment.[12][13] This crosstalk highlights a potential for combination therapies targeting both BET proteins and components of the JAK/STAT pathway to achieve synergistic anti-cancer effects.[14]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound action.
Caption: The JAK/STAT signaling pathway.
Caption: Experimental workflow for transcriptomic analysis.
Experimental Protocols
RNA-Sequencing (RNA-seq)
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., AML, HepG2, LN-2683GS) are cultured in appropriate media and conditions.
-
Cells are treated with this compound, JQ1, OTX015, or a vehicle control (DMSO) at specified concentrations and for various time points (e.g., 4, 12, 24 hours).
2. RNA Extraction:
-
Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples.
-
RNA-seq libraries are prepared using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Adaptor sequences and low-quality reads are trimmed.
-
The cleaned reads are aligned to a reference genome (e.g., hg38) using an aligner such as STAR.
-
Gene expression levels are quantified using tools like featureCounts or Kallisto.
-
Differential gene expression analysis between treated and control samples is performed using packages like DESeq2 or edgeR to identify significantly up- and down-regulated genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
1. Cell Culture and Crosslinking:
-
Cells are cultured and treated with the respective BET inhibitor as described for RNA-seq.
-
Protein-DNA complexes are crosslinked by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
The crosslinking reaction is quenched by the addition of glycine.
2. Cell Lysis and Chromatin Shearing:
-
Cells are harvested, washed, and lysed to release the nuclei.
-
The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-BRD4).
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
The beads are washed extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Crosslinking:
-
The immunoprecipitated chromatin is eluted from the beads.
-
The protein-DNA crosslinks are reversed by heating at 65°C for several hours, often in the presence of proteinase K to digest the proteins.
5. DNA Purification and Library Preparation:
-
The DNA is purified using phenol-chloroform extraction or a column-based kit.
-
A sequencing library is prepared from the purified DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
6. Sequencing and Data Analysis:
-
The ChIP-seq library is sequenced on a high-throughput platform.
-
Raw reads are aligned to a reference genome.
-
Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome that are significantly enriched for the protein of interest.
-
Further downstream analysis can include peak annotation, motif analysis, and integration with RNA-seq data.
Conclusion
This compound is a potent BET inhibitor that effectively modulates gene transcription, particularly of oncogenes like MYC. Its activity profile is comparable to other well-studied BET inhibitors such as JQ1 and OTX015. The emerging understanding of the crosstalk between BET proteins and the JAK/STAT signaling pathway opens new avenues for rational combination therapies in oncology. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and other BET inhibitors. Further studies are warranted to fully elucidate the comparative efficacy and safety of this compound in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 12. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of Amredobresib and Birabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology. These epigenetic readers play a pivotal role in regulating the transcription of key oncogenes such as MYC. Small molecule inhibitors targeting BET proteins have shown promise in various preclinical and clinical settings. This guide provides a detailed comparison of two such inhibitors, Amredobresib (BI 894999) and Birabresib (OTX015/MK-8628), with a specific focus on assessing their therapeutic windows based on available experimental data.
Mechanism of Action
Both this compound and Birabresib are orally bioavailable small molecules that function as competitive inhibitors of the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1][2] By binding to the acetyl-lysine recognition pockets of these bromodomains, they prevent the recruitment of BET proteins to chromatin. This leads to the transcriptional repression of BET-dependent genes, including critical oncogenes, thereby inhibiting tumor cell growth and proliferation.[1][2]
Figure 1: Simplified signaling pathway of BET protein function and inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and Birabresib to facilitate a direct comparison of their potency, efficacy, and toxicity profiles.
Table 1: In Vitro Potency
| Compound | Target | IC50 / EC50 (nM) |
| This compound | BRD4-BD1 | 5[3] |
| BRD4-BD2 | 41[3] | |
| Birabresib | BRD2, BRD3, BRD4 | 10 - 19[1] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Results |
| This compound | NUT Carcinoma Xenograft | 2 mg/kg, p.o., daily | 96% Tumor Growth Inhibition (TGI)[3] |
| AML Xenograft (MV-4-11) | 4 mg/kg, p.o., daily | 99% TGI, 52-day survival prolongation[3] | |
| Birabresib | NUT Midline Carcinoma Xenograft | 10 - 100 mg/kg, p.o., daily | Significant tumor growth inhibition |
Table 3: Clinical Trial Overview and Therapeutic Window Assessment
| Parameter | This compound (NCT02516553) | Birabresib (NCT02259114) |
| Phase | Ia/Ib | I |
| Patient Population | Advanced Solid Tumors, DLBCL | Advanced Solid Tumors |
| Dosing Regimen | Dose escalation, various schedules | 80 mg qd (continuous), 100 mg qd (7 days on/14 off) |
| Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | MTD (DLBCL): 1.5 mg (days 1-14 of 21) | RP2D: 80 mg once daily (continuous)[4] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 Thrombocytopenia[5] | Grade 3/4 Thrombocytopenia, Grade 3 ALT/Hyperbilirubinemia[4] |
| Common Adverse Events (AEs) | Thrombocytopenia | Diarrhea, Nausea, Anorexia, Vomiting, Thrombocytopenia[4] |
| Efficacy Signals | 1 CR and 2 PRs in 42 NUT carcinoma patients (7.1% ORR)[5] | 3 PRs in 10 NMC patients (30% ORR) at 80 mg qd[4] |
| Development Status | Further monotherapy development not planned due to minimal efficacy[6] | Discontinued due to limited efficacy signals |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the assessment of BET inhibitors.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of a BET inhibitor in a mouse xenograft model.
Figure 2: Generalized workflow for a preclinical tumor xenograft study.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MV-4-11 for AML, Ty-82 for NUT carcinoma) are cultured under standard conditions.
-
A specific number of cells (e.g., 5-10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Mice are then randomized into treatment and control groups.
-
The investigational drug (this compound or Birabresib) is formulated for oral administration and given daily via gavage at predetermined doses. The control group receives the vehicle.
3. Monitoring and Endpoint:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Key outcome measures include tumor growth inhibition (TGI) and, in some studies, overall survival.
Preclinical Toxicity Assessment: Thrombocytopenia
Thrombocytopenia is a known class-effect of BET inhibitors. Preclinical assessment is critical to predict this toxicity.
1. Animal Models:
-
Rodent models (rats or mice) are typically used.
-
Animals are administered the BET inhibitor at various doses for a defined period (e.g., daily for 14 or 28 days).
2. Blood Sample Collection and Analysis:
-
Blood samples are collected at baseline and at multiple time points during the study.
-
Complete blood counts (CBCs) are performed to determine platelet levels.
-
A significant decrease in platelet count compared to the control group indicates potential for drug-induced thrombocytopenia.
3. Bone Marrow Analysis:
-
At the end of the study, bone marrow samples may be collected to assess the impact on megakaryocytes, the precursor cells to platelets.
Discussion and Conclusion
Assessing the therapeutic window of a drug involves a careful balance of its efficacy and toxicity. Based on the available data, both this compound and Birabresib demonstrate potent anti-tumor activity in preclinical models of cancers driven by BET protein dysregulation, such as NUT carcinoma and certain hematologic malignancies.
This compound exhibits high potency at the nanomolar level in vitro and significant tumor growth inhibition at low mg/kg doses in vivo.[3] However, its clinical development as a monotherapy was halted due to limited efficacy.[6] The dose-limiting toxicity in its clinical trial was Grade 4 thrombocytopenia, a severe but known on-target effect of BET inhibition.[5]
Birabresib also shows potent in vitro activity and in vivo efficacy, though at generally higher doses than this compound in the preclinical setting. Its clinical trial provided a clearer picture of its therapeutic window in humans, establishing a recommended Phase II dose of 80 mg daily.[4] At this dose, clinical activity was observed in NUT midline carcinoma patients. However, dose-limiting toxicities, primarily thrombocytopenia, were also evident at and above this dose, highlighting a narrow therapeutic window.[4] Ultimately, the development of Birabresib was also discontinued due to limited efficacy signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]
Independent Validation of Amredobresib: A Comparative Analysis of BET Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational BET inhibitor Amredobresib (BI 894999) with other notable alternatives in its class. The following sections present a compilation of published preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways to support independent validation and further research.
Executive Summary
This compound is an orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating potent preclinical activity against acute myeloid leukemia (AML) and NUT carcinoma.[1][2][3] It functions by competitively binding to the bromodomains of BET proteins, primarily BRD4, preventing their interaction with acetylated histones and thereby disrupting the transcription of key oncogenes like MYC.[4][5][6] However, clinical trial results for this compound as a monotherapy have shown minimal efficacy, leading to the discontinuation of its further evaluation in that context.[7][8][9][10] This guide places this compound's performance in context with other BET inhibitors such as Birabresib (OTX015), Molibresib (GSK525762), and Mivebresib (ABBV-075), and against the standard of care for its primary indications.
Comparative Data on BET Inhibitors
The following tables summarize key quantitative data from published research on this compound and its alternatives.
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target | IC50 (nM) | Cell Line Examples | Reference(s) |
| This compound (BI 894999) | BRD4-BD1 | 5 | MV-4-11 (AML) | [2][3] |
| BRD4-BD2 | 41 | Ty-82 (NUT Carcinoma) | [2] | |
| Birabresib (OTX015) | BRD2/3/4 | 92-112 | Variety of human cancer cell lines (GI50: 60-200 nM) | [11][12] |
| Molibresib (GSK525762) | Pan-BET | 50 (median IC50 for NMC) | NUT midline carcinoma (NMC) and other solid tumors | [13] |
| Mivebresib (ABBV-075) | Pan-BET | Not explicitly stated | Broad activity across hematologic and solid tumor cell lines | [7][14] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| This compound (BI 894999) | NUT carcinoma xenograft | 2 mg/kg, p.o., daily | 96% tumor growth inhibition | [2] |
| MV-4-11 AML xenograft | 4 mg/kg, p.o., daily | 99% tumor growth inhibition, 52-day survival prolongation | [2] | |
| Birabresib (OTX015) | Ty82 BRD-NUT midline carcinoma xenograft | 100 mg/kg, p.o., qd | 79% tumor growth inhibition | [11] |
| Mivebresib (ABBV-075) | AML patient-derived xenograft (PDX) | Not specified | >60% inhibition of bone marrow blasts in 6 models | [5][15] |
Table 3: Clinical Trial Outcomes of this compound (NCT02516553)
| Indication | Number of Patients | Dosing Schedule | Key Efficacy Results | Reference(s) |
| NUT Carcinoma | 42 | Schedule B: 2.5 mg, Days 1-15/21-day cycle; Schedule C: 6.0 mg loading dose then 3.0 mg, Days 2-7 & 15-21/28-day cycle | 1 Complete Response, 1 confirmed Partial Response, 1 unconfirmed Partial Response (7.1% total response) | [8][9][10] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 18 | Schedule B: 1.5 mg, Days 1-14/21-day cycle | 1 Partial Response (5.6%) | [8][9][10] |
| Advanced Solid Tumors | 79 | Various | Disease control in 23.8% (Schedule A), 24.0% (Schedule B), and 29.0% (Schedule C) | [16] |
Dose-Limiting Toxicities (DLTs): The most frequently reported Grade ≥3 DLT for this compound was thrombocytopenia.[9][10][16]
Table 4: Clinical Trial Overview of Alternative BET Inhibitors
| Compound | Indication(s) | Key Adverse Events | Preliminary Efficacy | Reference(s) |
| Birabresib (OTX015) | Hematological Malignancies | Thrombocytopenia, diarrhea, fatigue | Partial and complete responses observed in lymphoma and leukemia | [17][18] |
| Molibresib (GSK525762) | NUT Carcinoma, Solid Tumors, NHL | Thrombocytopenia, nausea, vomiting, fatigue | 2 confirmed Partial Responses and 4 Stable Disease in 10 evaluable NMC patients | [13][19][20] |
| Mivebresib (ABBV-075) | Relapsed/Refractory Solid Tumors, AML | Thrombocytopenia, gastrointestinal events | Ongoing evaluation, with a focus on combination therapies | [21] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of BET Inhibitors like this compound.
Caption: General Experimental Workflow for Preclinical and Clinical Evaluation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the research of this compound and similar BET inhibitors.
Cell Proliferation Assay (WST-8 Method)
-
Cell Seeding: Cancer cell lines (e.g., MV-4-11 for AML, Ty-82 for NUT carcinoma) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
WST-8 Addition: A water-soluble tetrazolium salt (WST-8) solution is added to each well.
-
Colorimetric Reading: After a further incubation period (typically 1-4 hours), the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., MV-4-11 or Ty-82) are subcutaneously or intravenously injected into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or alternative compounds are administered orally (p.o.) at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored. For survival studies, animals are monitored until a predetermined endpoint.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival curves are generated using the Kaplan-Meier method.
Phase I Clinical Trial Design
-
Patient Population: Patients with advanced, relapsed, or refractory solid tumors or hematological malignancies for whom standard therapies have failed are enrolled.
-
Study Design: An open-label, dose-escalation design (e.g., 3+3) is typically used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Dosing: The investigational drug (e.g., this compound) is administered orally according to different schedules (e.g., daily for 21 days of a 28-day cycle).
-
Safety and Tolerability Assessment: Patients are monitored for adverse events (AEs) and dose-limiting toxicities (DLTs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood samples are collected to assess the drug's absorption, distribution, metabolism, and excretion. PD markers may also be evaluated to confirm target engagement.
-
Efficacy Evaluation: Tumor responses are assessed using standardized criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST).
Conclusion
This compound has demonstrated potent preclinical activity as a BET inhibitor, consistent with other drugs in its class. However, its clinical development as a monotherapy has been halted due to limited efficacy. The comparative data presented in this guide suggest that while BET inhibitors as a class show promise, particularly in hematological malignancies and NUT carcinoma, their therapeutic window and potential for single-agent activity are still under investigation. Future research will likely focus on combination strategies to enhance the efficacy of BET inhibitors and overcome resistance mechanisms. The detailed protocols and pathway diagrams provided herein are intended to facilitate the independent validation of these findings and support the ongoing development of this important class of epigenetic modulators.
References
- 1. Validate User [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. International guidelines on the diagnosis and treatment of NUT carcinoma [the-innovation.org]
- 5. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML | In Vivo [iv.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase Ia dose-escalation trial with the BET protein inhibitor BI 894999 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for Amredobresib: A Comprehensive Guide for Laboratory Professionals
Disclaimer: Amredobresib (also known as BI-894999) is a potent, investigational epigenetic inhibitor for research use only.[1][2] This document provides guidance on its proper disposal based on general laboratory safety principles and regulatory guidelines for hazardous chemical waste. Researchers must always consult their institution's Environmental Health & Safety (EH&S) department and local regulations for specific disposal requirements.[3][4][5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring its safe management from use to disposal.
Core Principles of this compound Waste Management
Due to its high potency and classification as an investigational drug, all waste contaminated with this compound must be treated as hazardous chemical waste.[6] The primary principle is to prevent its release into the environment and to ensure the safety of all personnel. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[7][8]
Key Regulatory Frameworks: Disposal of pharmaceutical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][9] Many states have adopted the EPA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR 266 Subpart P), which provides specific guidelines for healthcare and research facilities.[10][11]
This compound Waste Identification and Segregation
Proper segregation of waste is the first critical step in the disposal process. All items that have come into contact with this compound, in either solid or liquid form, must be collected as hazardous waste.
Table 1: this compound Waste Streams and Segregation
| Waste Type | Description | Recommended Collection Container |
| Solid Waste | Gloves, bench paper, pipette tips, contaminated vials, and other lab supplies used when handling this compound powder or solutions. | Lined, rigid, leak-proof container clearly labeled "Hazardous Waste - this compound." Double-bagging in clear plastic bags may be required by your institution.[12] |
| Liquid Waste | Unused or expired this compound stock solutions (e.g., in DMSO), cell culture media containing this compound, and solvent rinsates from cleaning contaminated glassware. | Leak-proof, screw-cap container made of a compatible material (e.g., HDPE). Must be placed in secondary containment.[3][12] |
| "Sharps" Waste | Needles, syringes, or broken glass contaminated with this compound. | Puncture-resistant sharps container clearly labeled "Hazardous Waste - Sharps with this compound."[12] |
| Empty Containers | The original manufacturer's container of this compound powder. | The original container should be used for disposal of the dry chemical if possible.[12] Otherwise, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3] |
Step-by-Step Disposal Procedures
Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish a designated SAA.[13] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA must be inspected weekly for leaks and proper labeling.
Step 2: Container Selection and Labeling
-
Compatibility: Use containers made of materials chemically compatible with the waste. For this compound solutions in DMSO, a high-density polyethylene (HDPE) container is appropriate. Do not use incompatible containers like steel for acids or foodstuff jars.[13]
-
Condition: Containers must be in good condition, with no leaks, cracks, or rust.[3] They must have a secure, leak-proof screw-on cap.[12]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic"). Do not use abbreviations.[3][4]
Step 3: Waste Accumulation
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[3][12]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[13]
-
Secondary Containment: All liquid waste containers must be kept in a secondary container capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[12]
Step 4: Requesting Waste Pickup Laboratories must adhere to strict time and quantity limits for waste accumulation.[12]
-
Time Limit: Hazardous waste must typically be collected within 90 days of the start of accumulation.[12]
-
Quantity Limit: Accumulation is often limited to 55 gallons per waste stream.[12]
-
Pickup Request: Once a container is full or the time limit is approaching, a pickup must be requested from your institution's EH&S department.
Experimental Protocol: Cell Viability Assay Waste Generation
This section details a typical cell-based assay protocol where this compound waste would be generated.
Objective: To determine the IC₅₀ of this compound in an acute myeloid leukemia (AML) cell line (e.g., MV-4-11).
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the required mass of powder in DMSO. This process should be done in a chemical fume hood. All weighing paper, spatulas, and tubes used are now hazardous solid waste.
-
Cell Seeding: Plate MV-4-11 cells in 96-well plates at a density of 1 x 10⁴ cells/well in RPMI-1640 medium.
-
Compound Treatment: Serially dilute the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Add the diluted compound to the appropriate wells. All pipette tips used for this step are hazardous solid waste.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
-
Waste Collection:
-
All used 96-well plates and pipette tips are collected as solid this compound waste.
-
Excess cell culture medium containing various concentrations of this compound is collected as hazardous liquid waste.
-
Gloves and bench paper used throughout the experiment are collected as solid hazardous waste.
-
Mechanism of Action: BET Inhibition Pathway
This compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD4.[2][6][14] By mimicking acetylated lysine, it prevents BRD4 from binding to acetylated histones on chromatin. This disrupts the transcriptional activation of key oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. opnme.com [opnme.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. shipmangoodwin.com [shipmangoodwin.com]
- 10. epa.gov [epa.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. selleckchem.com [selleckchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
